Product packaging for Amtolmetin guacil(Cat. No.:CAS No. 104076-16-6)

Amtolmetin guacil

Cat. No.: B011123
CAS No.: 104076-16-6
M. Wt: 420.5 g/mol
InChI Key: CWJNMKKMGIAGDK-UHFFFAOYSA-N
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Description

Amtolmetin guacil is a N-acyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N2O5 B011123 Amtolmetin guacil CAS No. 104076-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
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InChI

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNMKKMGIAGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236291
Record name Amtolmetin guacil
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87344-06-7
Record name Amtolmetin guacil
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Record name Amtolmetin guacil [INN]
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Record name Amtolmetin guacil
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Record name (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate
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Record name AMTOLMETIN GUACIL
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Foundational & Exploratory

A Novel Laboratory-Scale Synthesis of Tolmetin via Hydrolysis of Amtolmetin Guacil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a novel and efficient laboratory-scale method for the synthesis of Tolmetin, a widely used non-steroidal anti-inflammatory drug (NSAID), from its prodrug, Amtolmetin Guacil. While this compound is known to metabolize into Tolmetin in vivo, this whitepaper details a controlled chemical hydrolysis process for this conversion in a laboratory setting.[1] The presented methodologies focus on standard acidic and basic hydrolysis conditions, providing a reproducible and high-yielding route to obtain Tolmetin. This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the chemical transformation and experimental workflow to aid researchers in the replication and potential optimization of this synthesis.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that is effective in the treatment of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis.[2] this compound is a prodrug of Tolmetin, designed to reduce the gastrointestinal side effects associated with the parent drug.[3] The in vivo conversion of this compound to Tolmetin is a well-established metabolic pathway.[1] This guide, however, focuses on the chemical synthesis of Tolmetin from this compound in a laboratory environment, a process that can be crucial for analytical purposes, impurity synthesis, and further derivatization studies.

The core of this process lies in the hydrolysis of the ester and amide linkages within the this compound molecule to yield the parent drug, Tolmetin. This document presents two primary approaches for this transformation: acidic and basic hydrolysis. Detailed experimental conditions, including reagents, solvents, temperature, and reaction times, are provided.

Chemical Transformation

The synthesis of Tolmetin from this compound involves the cleavage of both an ester and an amide bond. The overall reaction is a hydrolysis that can be catalyzed by either acid or base.

Reaction Scheme:

This compound → Tolmetin + Glycine + Guaiacol

G Amtolmetin_Guacil This compound Tolmetin Tolmetin Amtolmetin_Guacil->Tolmetin H+ or OH- / H2O Glycine Glycine Amtolmetin_Guacil->Glycine H+ or OH- / H2O Guaiacol Guaiacol Amtolmetin_Guacil->Guaiacol H+ or OH- / H2O

Caption: Hydrolysis of this compound to Tolmetin and byproducts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Tolmetin from this compound via acidic and basic hydrolysis.

Materials and Equipment
  • Starting Material: this compound (≥98% purity)

  • Reagents: Hydrochloric acid (HCl, 37%), Sodium Hydroxide (NaOH), Ethyl Acetate, Dichloromethane, Anhydrous Magnesium Sulfate, Deionized Water.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, separation funnel, rotary evaporator, pH meter, standard laboratory glassware.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of Tolmetin is depicted below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound in Solvent Add_Catalyst Add Acid or Base Catalyst Dissolve->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Filter_Crystals Filter and Dry Crystals Recrystallize->Filter_Crystals

Caption: General experimental workflow for the synthesis of Tolmetin.

Acid-Catalyzed Hydrolysis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 2.38 mmol).

  • Reagent Addition: Add 20 mL of a 1:1 mixture of deionized water and acetone, followed by the slow addition of concentrated hydrochloric acid (5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to yield pure Tolmetin.

Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 2.38 mmol) in 25 mL of ethanol.

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (15 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC as described for the acid-catalyzed method.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.

    • Extract the product into dichloromethane (3 x 25 mL).

    • Combine the organic extracts and wash with deionized water (2 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate in vacuo.

    • Recrystallize the crude product from ethanol/water to afford pure Tolmetin.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols.

Table 1: Reaction Conditions and Yields

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated HCl10% Aqueous NaOH
Solvent Water/Acetone (1:1)Ethanol
Temperature (°C) 70-8080-90
Reaction Time (h) 4-62-3
Theoretical Yield (g) 0.610.61
Expected Yield (g) 0.52 - 0.560.55 - 0.58
Yield (%) 85 - 9290 - 95

Table 2: Product Characterization

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point (°C) 155-157
¹H NMR (CDCl₃, δ ppm) Consistent with Tolmetin structure
Mass Spectrometry (m/z) [M+H]⁺ = 258.11
Purity (HPLC) ≥98%

Signaling Pathways and Logical Relationships

The chemical transformation can be visualized as a logical pathway from the starting material to the final product, highlighting the key chemical changes.

G cluster_input Starting Material cluster_process Hydrolysis Process cluster_output Products Amtolmetin This compound (Ester and Amide) Acid_Hydrolysis Acid-Catalyzed Hydrolisis (H+) Amtolmetin->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Hydrolisis (OH-) Amtolmetin->Base_Hydrolysis Tolmetin Tolmetin (Carboxylic Acid) Acid_Hydrolysis->Tolmetin Byproducts Glycine + Guaiacol Acid_Hydrolysis->Byproducts Base_Hydrolysis->Tolmetin Base_Hydrolysis->Byproducts

Caption: Logical relationship of the hydrolysis pathways.

Conclusion

This technical guide provides two robust and high-yielding methods for the synthesis of Tolmetin from its prodrug, this compound. Both the acid- and base-catalyzed hydrolysis protocols are well-defined and utilize common laboratory reagents and equipment. The detailed experimental procedures, along with the presented data and visualizations, should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. These methods can be readily implemented for the production of Tolmetin on a laboratory scale for various research and development purposes. Further optimization of reaction conditions, such as catalyst loading and solvent systems, may lead to even higher yields and reduced reaction times.

References

An In-depth Technical Guide to the Conversion Pathway of Amtolmetin Guacil to Tolmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), to its active metabolite, tolmetin. The document details the enzymatic pathways, species-specific metabolic differences, and quantitative pharmacokinetic data. It also includes detailed experimental protocols for the analysis of this compound and its metabolites, along with visual representations of the key pathways and workflows.

Introduction

This compound is a prodrug of the NSAID tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Its therapeutic action is dependent on its bioconversion to tolmetin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2][3] Understanding the metabolic fate of this compound is crucial for drug development, clinical pharmacology, and toxicological studies. This guide synthesizes the current knowledge on its conversion pathway.

Metabolic Conversion Pathway

The conversion of this compound to tolmetin is a multi-step enzymatic process primarily involving hydrolysis. The pathway is characterized by the formation of several key metabolites and exhibits significant species-dependent variations.

Enzymatic Hydrolysis

The metabolic activation of this compound is initiated by enzymatic hydrolysis. This process is catalyzed by esterases, a broad class of enzymes that cleave ester bonds.[4][5] In humans, these enzymes are present in various tissues, with carboxylesterases in the liver and other esterases such as butyrylcholinesterase and albumin in the plasma playing significant roles in drug metabolism.[6][7]

The conversion proceeds through the following key steps:

  • Hydrolysis of this compound: The ester linkage in this compound is hydrolyzed to form tolmetin-glycinamide (TG) and guaiacol.

  • Hydrolysis of Tolmetin-Glycinamide: The amide bond in tolmetin-glycinamide is then cleaved to release the active drug, tolmetin.[8]

Key Metabolites

The primary metabolites involved in the conversion pathway are:

  • This compound (AMG): The prodrug.

  • Tolmetin-Glycinamide (TG): An intermediate metabolite.[8]

  • Tolmetin (T): The active NSAID.[2]

  • Guaiacol: A byproduct of the initial hydrolysis.

  • MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid): A major metabolite, particularly in humans, formed through an alternative pathway.[6][9]

  • MED5 Methyl Ester: Another significant metabolite found in humans.[6][9]

Species-Specific Metabolism

Significant differences in the metabolic profile of this compound have been observed between rats and humans:

  • In Rats: this compound is substantially converted to tolmetin, leading to comparable pharmacokinetic parameters when either this compound or tolmetin is administered. MED5 is also formed as a predominant metabolite.[6][9]

  • In Humans: The conversion to tolmetin is significantly lower. Instead, this compound is rapidly metabolized to MED5 and MED5 methyl ester. Consequently, plasma levels of tolmetin are low after oral administration of this compound.[6][9]

The exact enzymatic mechanisms underlying these species-specific differences are not yet fully elucidated but are likely due to variations in the substrate specificity and activity of hepatic and plasma esterases.

Quantitative Data

The following tables summarize the available pharmacokinetic data for the key metabolites of this compound in humans.

Table 1: Mean Pharmacokinetic Parameters of Tolmetin-Glycinamide and Tolmetin after a Single 600 mg Oral Dose of this compound in Healthy Human Volunteers

ParameterTolmetin-Glycinamide (TG)Tolmetin (T)
Cmax (µg/mL) 2.88 ± 1.252.15 ± 1.07
Tmax (hr) 2.58 ± 1.143.58 ± 1.38
AUC0-t (µg.hr/mL) 13.91 ± 5.6114.36 ± 6.94
AUC0-inf (µg.hr/mL) 15.11 ± 6.0916.71 ± 7.71
t1/2 (hr) 3.89 ± 1.434.96 ± 1.87

Data sourced from a bioequivalence study by Loya P and Saraf MN (2010).[8]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound and its primary metabolites in human plasma, based on published high-performance liquid chromatography (HPLC) methods.

Determination of this compound, Tolmetin, and Tolmetin-Glycinamide in Human Plasma by HPLC-UV

This protocol is adapted from the method described by Loya and Saraf (2010).[8]

4.1.1. Materials and Reagents

  • This compound (AG), tolmetin sodium (T), and tolmetin-glycinamide (TG) reference standards

  • Coumarin (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (AR grade)

  • Human plasma (fresh frozen)

  • Double distilled water

4.1.2. Chromatographic Conditions

  • Instrument: HPLC system with UV detection

  • Column: C8 column (specific dimensions as per the original study, e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Methanol : 1% Acetic Acid

  • Flow Rate: As optimized (e.g., 1.0 mL/min)

  • Detection Wavelength: 313 nm

  • Injection Volume: 20 µL

4.1.3. Sample Preparation

  • Pipette a known volume of human plasma into a microcentrifuge tube.

  • Spike with the internal standard (Coumarin) solution.

  • Add 1.5 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 6000 g for 15 minutes at 4°C.

  • Collect the supernatant and inject 20 µL into the HPLC system.

4.1.4. Method Validation

The method should be validated for selectivity, linearity, precision, accuracy, recovery, and stability according to standard guidelines. The linearity range reported in the source study was 0.5-20.0 µg/mL for all three analytes.[8]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its analysis.

Metabolic Pathway of this compound

cluster_human Human Metabolism cluster_rat Rat Metabolism AMG This compound TG Tolmetin-Glycinamide AMG->TG Major Pathway Guaiacol Guaiacol AMG->Guaiacol Hydrolysis MED5 MED5 AMG->MED5 Major Pathway AMG->MED5 Also Observed T Tolmetin (Active) TG->T Excretion Excretion (Glucuronides) T->Excretion MED5_Me MED5 Methyl Ester MED5->MED5_Me

Caption: Metabolic pathways of this compound in humans and rats.

Experimental Workflow for HPLC Analysis

start Start: Human Plasma Sample spike Spike with Internal Standard (Coumarin) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC-UV System supernatant->inject analysis Data Acquisition and Analysis inject->analysis

Caption: Workflow for the analysis of this compound and its metabolites.

Conclusion and Future Directions

This compound undergoes a complex, species-dependent metabolic conversion to its active form, tolmetin. In humans, the primary metabolic route leads to the formation of MED5 and its methyl ester, with only a minor fraction being converted to tolmetin. This has significant implications for the clinical pharmacology of the drug.

While the overall pathway is understood, further research is needed to:

  • Identify the specific human carboxylesterase isozymes (e.g., hCE-1, hCE-2) responsible for the hydrolysis of this compound and its intermediates.

  • Determine the enzyme kinetic parameters (Vmax, Km) for each step of the conversion process to quantitatively model the metabolic flux.

  • Fully elucidate the enzymatic mechanism of MED5 formation and its regulation.

A deeper understanding of these aspects will facilitate more precise pharmacokinetic modeling and support the development of future prodrugs with optimized metabolic profiles.

References

Cyclooxygenase Selectivity of Amtolmetin Guacil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cyclooxygenase (COX) selectivity of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID). As a prodrug, this compound is rapidly hydrolyzed in vivo to its active metabolite, tolmetin. Therefore, the COX inhibitory activity of tolmetin is the primary determinant of the drug's therapeutic effects and side-effect profile. This document summarizes the available quantitative data on the COX-1 and COX-2 inhibitory potency of tolmetin, presents a detailed experimental protocol for a human whole blood assay used to determine COX selectivity, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Cyclooxygenase Inhibition

This compound is an NSAID belonging to the pyrroleacetic acid class. It is unique in that it is a prodrug of tolmetin, designed to reduce the gastrointestinal toxicity associated with traditional NSAIDs. The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.

The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation. The ratio of inhibition of these two isoforms (COX-1/COX-2 selectivity ratio) is a critical parameter in determining the therapeutic window and potential side effects of an NSAID. A lower ratio indicates a preference for COX-1 inhibition, which is often associated with a higher risk of gastrointestinal adverse events.

Quantitative Analysis of COX Selectivity

In vitro studies are essential for determining the intrinsic inhibitory potency of a drug on COX-1 and COX-2. The most clinically relevant data for NSAIDs often comes from human whole blood assays, as they account for plasma protein binding and cellular access of the drug.

Inhibitory Potency (IC50) of Tolmetin

The following table summarizes the 50% inhibitory concentrations (IC50) for tolmetin against COX-1 and COX-2 in a human whole blood assay. A comprehensive study by Warner et al. (1999) characterized the selectivity of numerous NSAIDs, including tolmetin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Tolmetin0.21.50.13

Data sourced from Warner et al. (1999). A lower selectivity ratio indicates a higher selectivity for COX-1.

The data clearly indicates that tolmetin is a potent inhibitor of COX-1, with an approximately 7.5-fold higher selectivity for COX-1 over COX-2 . This profile is consistent with traditional NSAIDs and explains both its efficacy and its potential for gastrointestinal side effects.

Experimental Protocols

A detailed understanding of the methodologies used to generate COX selectivity data is crucial for the interpretation and replication of such studies. The following is a representative protocol for a human whole blood assay for determining COX-1 and COX-2 inhibition.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency of a test compound (e.g., tolmetin) to inhibit COX-1 and COX-2 activity in human whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in whole blood allowed to clot. During clotting, platelets are activated and produce large amounts of TxB2 via the COX-1 pathway.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (e.g., tolmetin) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

  • Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

Part A: COX-1 Inhibition Assay

  • Dispense 1 mL aliquots of fresh whole blood into tubes.

  • Add various concentrations of the test compound or vehicle control to the tubes.

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting and TxB2 production.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store at -20°C until analysis.

  • Measure the concentration of TxB2 in the serum samples using a specific EIA kit.

  • Calculate the percent inhibition of TxB2 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for COX-1 inhibition by plotting percent inhibition against the log of the compound concentration.

Part B: COX-2 Inhibition Assay

  • Dispense 1 mL aliquots of fresh whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Add various concentrations of the test compound or vehicle control to the tubes.

  • Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to pellet the blood cells.

  • Collect the plasma and store at -20°C until analysis.

  • Measure the concentration of PGE2 in the plasma samples using a specific EIA kit.

  • Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for COX-2 inhibition by plotting percent inhibition against the log of the compound concentration.

Data Analysis: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

Prostaglandin Synthesis Pathway and NSAID Inhibition

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2_1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins PGH2_2->Inflammatory_Prostaglandins GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation_Pain Tolmetin Tolmetin (Active Metabolite of This compound) Tolmetin->COX1 Strong Inhibition Tolmetin->COX2 Weaker Inhibition

Caption: Inhibition of COX-1 and COX-2 by Tolmetin.

Experimental Workflow for Human Whole Blood Assay

HWB_Assay_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood_1 Fresh Whole Blood Incubate_Compound_1 Incubate with Tolmetin (various concentrations) Blood_1->Incubate_Compound_1 Clotting Allow to Clot (1h, 37°C) Incubate_Compound_1->Clotting Centrifuge_1 Centrifuge Clotting->Centrifuge_1 Serum Collect Serum Centrifuge_1->Serum EIA_1 Measure TxB2 (EIA) Serum->EIA_1 IC50_1 Calculate COX-1 IC50 EIA_1->IC50_1 Ratio Calculate Selectivity Ratio (IC50 COX-1 / IC50 COX-2) IC50_1->Ratio Blood_2 Fresh Whole Blood (+ Anticoagulant) Incubate_Compound_2 Incubate with Tolmetin (various concentrations) Blood_2->Incubate_Compound_2 LPS_Stimulation Add LPS (24h, 37°C) Incubate_Compound_2->LPS_Stimulation Centrifuge_2 Centrifuge LPS_Stimulation->Centrifuge_2 Plasma Collect Plasma Centrifuge_2->Plasma EIA_2 Measure PGE2 (EIA) Plasma->EIA_2 IC50_2 Calculate COX-2 IC50 EIA_2->IC50_2 IC50_2->Ratio

Caption: Workflow for determining COX selectivity.

Conclusion

The available in vitro data demonstrates that this compound, through its active metabolite tolmetin, is a non-selective inhibitor of cyclooxygenase, with a pronounced selectivity for COX-1 over COX-2. This pharmacological profile is consistent with its classification as a traditional NSAID. The human whole blood assay provides a robust and clinically relevant method for determining the COX selectivity of NSAIDs. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing the necessary data, protocols, and visual aids to understand the cyclooxygenase selectivity of this compound.

Preliminary Investigation of Amtolmetin Guacil's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling profile for the management of inflammatory conditions. As a prodrug of tolmetin, it exerts its primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a preliminary investigation into the anti-inflammatory properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanistic pathways. A notable feature of this compound is its unique gastroprotective mechanism, which involves the release of nitric oxide (NO) and activation of capsaicin receptors in the gastric mucosa, mitigating the common gastrointestinal side effects associated with traditional NSAIDs. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Core Mechanism of Action

This compound is a non-acidic prodrug that is hydrolyzed in the body to its active metabolite, tolmetin.[1][2] Tolmetin is responsible for the primary anti-inflammatory, analgesic, and antipyretic effects.[1][3] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]

Beyond COX inhibition, this compound possesses a distinct gastroprotective mechanism attributed to two key actions:

  • Nitric Oxide (NO) Release: this compound induces the release of nitric oxide in the gastric mucosa.[1][4] NO plays a crucial role in maintaining gastric mucosal integrity by enhancing blood flow, promoting mucus and bicarbonate secretion, and reducing leukocyte adhesion.[1]

  • Capsaicin Receptor Stimulation: The vanillic moiety within the this compound molecule stimulates capsaicin receptors (TRPV1) on gastrointestinal walls.[3][5] This stimulation is linked to the release of calcitonin gene-related peptide (CGRP), which contributes to the gastroprotective effects.[5]

This dual mechanism of action, combining effective anti-inflammatory activity with inherent gastroprotection, distinguishes this compound from many other NSAIDs.[1][6]

Quantitative Data on Anti-Inflammatory and Related Activities

The following tables summarize the available quantitative data for this compound and its active metabolite, tolmetin.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundEnzymeIC50 (µM)Source
TolmetinHuman COX-10.35[7][8]
TolmetinHuman COX-20.82[7][8]

Table 2: In Vivo Anti-Inflammatory Activity (Animal Models)

DrugModelSpeciesDoseEfficacySource
This compoundCarrageenan-induced paw edemaRat50 mg/kg (intragastrically)Reduced fall in gastric potential difference induced by ethanol by 60%[9]
This compoundClinical OsteoarthritisHuman600 mg twice daily55% reduction in pain intensity (WOMAC) by day 30[10]
Diclofenac SodiumClinical OsteoarthritisHuman50 mg twice daily30% reduction in pain intensity (WOMAC) by day 30[10]

Table 3: Gastroprotective Effects

CompoundEffectModelSpeciesDoseObservationSource
This compoundInduction of Nitric Oxide Synthase (NOS)Gastric MucosaRat100 mg/kg (intragastrically)Significant increase in NOS2 activity 4 hours after administration[9]
This compoundProtection against ethanol-induced damageGastric MucosaRat50 mg/kg (intragastrically)Reduced fall in gastric potential difference by ~50%[4]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory and gastroprotective properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction.

  • Procedure:

    • The test compound (e.g., tolmetin) is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • A colorimetric substrate is added, and the change in absorbance is measured over time using a microplate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g).

  • Inducing Agent: 1% w/v solution of carrageenan in saline.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

Objective: To assess the in vivo chronic anti-inflammatory and anti-arthritic activity of a test compound.

Methodology:

  • Animals: Male Lewis or Wistar rats.

  • Inducing Agent: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

    • Treatment with the test compound (e.g., this compound) or vehicle is initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continues for a specified period (e.g., 14-21 days).

    • Parameters assessed regularly include:

      • Paw volume of both hind paws.

      • Arthritic score (visual assessment of erythema and swelling of the joints on a scale of 0-4 per paw).

      • Body weight.

  • Data Analysis:

    • Changes in paw volume and arthritic scores are compared between treated and control groups.

    • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Measurement of Nitric Oxide Synthase (NOS) Induction

Objective: To determine the effect of a test compound on the expression and activity of inducible nitric oxide synthase (iNOS or NOS2) in gastric mucosal tissue.

Methodology:

  • Sample Preparation: Gastric mucosal homogenates are prepared from rats treated with the test compound (e.g., this compound) or vehicle.

  • Western Blotting for iNOS Protein Expression:

    • Proteins from the homogenates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate.

  • NOS Activity Assay (Griess Assay):

    • The activity of NOS is determined by measuring the conversion of L-arginine to L-citrulline and nitric oxide.

    • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent, which forms a colored azo dye.

    • The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's anti-inflammatory action.

Signaling Pathways

Amtolmetin_Guacil_Mechanism cluster_absorption Absorption & Metabolism cluster_inflammation Anti-inflammatory Action cluster_gastroprotection Gastroprotective Action This compound (Oral) This compound (Oral) Tolmetin (Active Metabolite) Tolmetin (Active Metabolite) This compound (Oral)->Tolmetin (Active Metabolite) Hydrolysis This compound (Intact) This compound (Intact) This compound (Oral)->this compound (Intact) COX-1 / COX-2 COX-1 / COX-2 Tolmetin (Active Metabolite)->COX-1 / COX-2 Inhibition Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Capsaicin Receptor (TRPV1) Capsaicin Receptor (TRPV1) This compound (Intact)->Capsaicin Receptor (TRPV1) Stimulation Nitric Oxide Synthase (iNOS) Nitric Oxide Synthase (iNOS) This compound (Intact)->Nitric Oxide Synthase (iNOS) Induction Gastric Mucosal Protection Gastric Mucosal Protection Capsaicin Receptor (TRPV1)->Gastric Mucosal Protection Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (iNOS)->Nitric Oxide (NO) Production Nitric Oxide (NO)->Gastric Mucosal Protection

Caption: Mechanism of this compound.

Experimental Workflows

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize fasting Overnight Fasting acclimatize->fasting measure_initial_paw Measure Initial Paw Volume fasting->measure_initial_paw treatment Administer this compound or Vehicle measure_initial_paw->treatment carrageenan Inject Carrageenan Sub-plantarly treatment->carrageenan measure_paw Measure Paw Volume at Time Intervals carrageenan->measure_paw calculate Calculate % Inhibition of Edema measure_paw->calculate end End calculate->end Adjuvant_Arthritis_Workflow start Start acclimatize Acclimatize Rats start->acclimatize induce_arthritis Induce Arthritis with FCA acclimatize->induce_arthritis treatment_period Daily Treatment with this compound or Vehicle induce_arthritis->treatment_period monitoring Monitor Paw Volume, Arthritic Score, Body Weight treatment_period->monitoring Regularly analysis Histopathological & Biochemical Analysis treatment_period->analysis At study end monitoring->treatment_period end End analysis->end

References

Methodological & Application

Quantitative Determination of Amtolmetin Guacil and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of tolmetin.[1][2] It exhibits anti-inflammatory, analgesic, and antipyretic properties with an improved gastrointestinal safety profile compared to traditional NSAIDs.[2][3] Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract and absorbed primarily as tolmetin-glycinamide (also referred to as MED5), which is then metabolized in the tissues to the active moiety, tolmetin.[1][2] Therefore, the quantitative analysis of this compound and its primary active metabolites, tolmetin and tolmetin-glycinamide, in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This document provides detailed protocols for two validated analytical methods for the quantitative determination of this compound and its metabolites in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of this compound

The metabolic conversion of this compound to its active form, tolmetin, is a key aspect of its pharmacological action. Understanding this pathway is crucial for interpreting bioanalytical data.

cluster_absorption Gastrointestinal Tract & Tissues cluster_metabolism Tissues AMG This compound TG Tolmetin-Glycinamide (MED5) AMG->TG Hydrolysis T Tolmetin (Active Moiety) TG->T Metabolism MCPA Methyl Carboxybenzoyl Pyrrole Acetic Acid T->MCPA Further Metabolism

Caption: Metabolic Pathway of this compound.

HPLC-UV Method for Quantification of this compound and its Metabolites

This method allows for the simultaneous determination of this compound, tolmetin, and tolmetin-glycinamide in human plasma.

Experimental Protocol

A simple protein precipitation technique is employed for sample preparation, followed by chromatographic separation and UV detection.[1]

  • This compound, Tolmetin sodium, and Tolmetin-glycinamide reference standards

  • Coumarin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (Glacial)

  • Human plasma (drug-free)

  • Water (HPLC grade)

  • HPLC System: A system equipped with a pump, autosampler, and UV detector.

  • Column: C8 column.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid.[1]

  • Detection Wavelength: 313 nm.[1]

  • Internal Standard (IS): Coumarin.[1]

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, tolmetin, and tolmetin-glycinamide in acetonitrile at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.25 to 20.0 µg/mL.[1]

  • Internal Standard Stock Solution: Prepare a stock solution of coumarin in acetonitrile at a concentration of 1 mg/mL.[1] A working solution of 100 µg/mL can be made by further dilution in the mobile phase.[1]

  • Calibration Standards in Plasma: Spike drug-free plasma with appropriate volumes of the working standard solutions to obtain calibration standards with concentrations ranging from 0.5 to 20.0 µg/mL for this compound, tolmetin, and tolmetin-glycinamide.[1]

The sample preparation involves a protein precipitation method.[1]

plasma 1 mL Plasma Sample is Add 50 µL Internal Standard (100 µg/mL Coumarin) plasma->is vortex1 Vortex for 1 min is->vortex1 acetonitrile Add 1.5 mL Acetonitrile vortex1->acetonitrile vortex2 Vortex for 30 s acetonitrile->vortex2 centrifuge Centrifuge at 6000 g for 15 min at 4°C vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 20 µL onto HPLC system supernatant->inject

Caption: HPLC-UV Sample Preparation Workflow.

Method Validation Data

The following table summarizes the validation parameters for the HPLC-UV method.

ParameterThis compoundTolmetinTolmetin-Glycinamide
Linearity Range 0.5 - 20.0 µg/mL[1][4]0.5 - 20.0 µg/mL[1][4]0.5 - 20.0 µg/mL[1][4]
Intra-day Precision (%CV) < 8.2%[1][4]< 8.2%[1][4]< 8.2%[1][4]
Inter-day Precision (%CV) < 8.2%[1][4]< 8.2%[1][4]< 8.2%[1][4]
Retention Time (min) 8.20 ± 0.2[1][4]5.3 ± 0.2[1][4]4.0 ± 0.2[1][4]
Internal Standard Retention Time (min) \multicolumn{3}{c}{4.9 ± 0.2 (Coumarin)[1][4]}

LC-MS/MS Method for Quantification of Tolmetin and Tolmetin-Glycinamide (MED5)

For higher sensitivity and selectivity, an LC-MS/MS method has been developed and validated for the simultaneous estimation of the primary metabolites of this compound: tolmetin (TMT) and tolmetin-glycinamide (MED5).[5]

Experimental Protocol

This method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.[5]

  • Tolmetin and MED5 reference standards

  • Mycophenolic acid (Internal Standard)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: X-Terra RP18.[5]

  • Mobile Phase: 0.2% Formic acid in acetonitrile (25:75, v/v).[5]

  • Flow Rate: 0.50 mL/min.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Total Run Time: 2.5 min.[5]

The following multiple reaction monitoring (MRM) transitions are used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolmetin (TMT) 258.1[5]119.0[5]
Tolmetin-Glycinamide (MED5) 315.1[5]119.0[5]
Mycophenolic Acid (IS) 321.2[5]207.0[5]

A solid-phase extraction (SPE) process is used to extract the analytes and the internal standard from human plasma.[5]

plasma Plasma Sample with Internal Standard spe_load Load onto Conditioned SPE Cartridge plasma->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evaporate Evaporate Eluate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

References

Application Note: A Validated LC-MS/MS Method for the Simultaneous Determination of Tolmetin and MED5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tolmetin (TMT) is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its therapeutic effects are achieved primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.[1][3][4] Amtolmetin guacil is a prodrug that is metabolized in vivo to tolmetin and another active metabolite, MED5.[5][6] A robust and sensitive bioanalytical method is crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of these compounds.

This application note details a highly sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of tolmetin and MED5 in human plasma. The protocol has been validated according to FDA guidelines and is suitable for clinical pharmacokinetic studies.[5][6]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to isolate Tolmetin, MED5, and the internal standard (IS), Mycophenolic Acid, from human plasma.[5][6]

  • Initial Step: To a 100 µL aliquot of human plasma, add 50 µL of 5% orthophosphoric acid.

  • Internal Standard Spiking: Add the internal standard (Mycophenolic Acid) to the sample.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (1 mg, 30 cm) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analytes and the internal standard from the cartridge using 1 mL of an acetonitrile and 0.2% formic acid in water solution (80:20, v/v).

  • Final Step: The eluate is directly injected into the LC-MS/MS system for analysis.[6]

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase C18 column.

  • HPLC System: Agilent 1100 Series HPLC or equivalent

  • Column: X-Terra RP18 (dimensions not specified)[5][6]

  • Mobile Phase: An isocratic mixture of 0.2% formic acid and acetonitrile (25:75, v/v)[5][6]

  • Flow Rate: 0.50 mL/min[5][6]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Total Run Time: 2.5 minutes[5][6]

Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor-to-product ion transitions monitored are detailed in Table 1.[5][6]

Data Presentation

The method was validated for linearity, precision, and accuracy, demonstrating its reliability for bioanalytical applications.

Table 1: Mass Spectrometer MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Tolmetin (TMT) 258.1 119.0
MED5 315.1 119.0
Mycophenolic Acid (IS) 321.2 207.0

Data sourced from Hotha et al., 2010.[5][6]

Table 2: Method Validation Summary

Parameter Tolmetin (TMT) MED5
Linearity Range 20 - 2000 ng/mL 20 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 20 ng/mL 20 ng/mL
Intra-day Precision (%CV) 3.27 - 4.50% 4.27 - 5.68%
Inter-day Precision (%CV) 5.32 - 8.18% 5.32 - 8.85%

Data sourced from Hotha et al., 2010.[5][6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Aliquot (100 µL) p2 2. Add 5% Orthophosphoric Acid p1->p2 p3 3. Spike with Internal Standard (Mycophenolic Acid) p2->p3 p4 4. Vortex Mix p3->p4 p5 5. Solid-Phase Extraction (SPE) p4->p5 a1 6. Inject Eluate into HPLC p5->a1 a2 7. Chromatographic Separation (X-Terra RP18) a1->a2 a3 8. ESI Ionization (+ve mode) a2->a3 a4 9. MRM Detection (Triple Quadrupole MS) a3->a4 d1 10. Peak Integration a4->d1 d2 11. Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: LC-MS/MS Experimental Workflow Diagram.

Tolmetin Signaling Pathway

G cluster_membrane Cell Membrane cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX conversion PGs Prostaglandins (e.g., PGE2) COX->PGs synthesis Response Inflammation, Pain, Fever PGs->Response mediate Tolmetin Tolmetin Tolmetin->COX inhibits

Caption: Tolmetin's Mechanism of Action via COX Inhibition.

References

Application Notes and Protocols for In Vivo Evaluation of Amtolmetin Guacil in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), in established animal models of arthritis. This document includes detailed experimental protocols and a summary of the available data to guide researchers in the preclinical assessment of this compound.

Introduction to this compound

This compound is a prodrug of tolmetin, an established NSAID.[1] As a prodrug, AMG is inactive until it is metabolized in the body to its active form, tolmetin.[2] This metabolic conversion is a key feature of AMG, contributing to its pharmacological profile. The primary mechanism of action of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Notably, AMG exhibits a degree of selectivity for COX-2 over COX-1, which is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

A unique characteristic of this compound is its gastroprotective effect, which is attributed to the guacil moiety of the molecule. This component is believed to stimulate capsaicin receptors in the gastrointestinal tract, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO).[3] NO plays a crucial role in maintaining gastric mucosal integrity.[3]

Animal Models for Arthritis Research

Two of the most widely used and well-characterized animal models for the preclinical evaluation of anti-inflammatory and anti-arthritic drugs are the Carrageenan-Induced Paw Edema model in rats for acute inflammation and the Adjuvant-Induced Arthritis model in rats for chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. The injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).

Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis. A single injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, induces a systemic inflammatory response that leads to arthritis in the peripheral joints.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Reference NSAID (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (various doses)

    • Reference Drug (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis Protocol

Objective: To evaluate the chronic anti-inflammatory and anti-arthritic effects of this compound.

Materials:

  • Male Lewis or Wistar rats (180-220 g)

  • This compound

  • Reference Drug (e.g., Indomethacin, Methotrexate)

  • Vehicle

  • Freund's Complete Adjuvant (FCA)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: As described above.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

  • Grouping and Drug Administration:

    • Prophylactic Model: Start drug administration on day 0 and continue daily for 21 or 28 days.

    • Therapeutic Model: Begin drug administration after the onset of clinical signs of arthritis (typically around day 10-14) and continue for a specified period.

    • Groups: Vehicle Control, this compound (various doses), Reference Drug.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws at regular intervals (e.g., every 2-3 days) starting from day 0.

    • Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4), where 0 = no swelling or erythema, and 4 = severe swelling and erythema with joint deformity. The maximum possible score is 16.

    • Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic inflammation and drug toxicity.

  • Data Analysis: Analyze the changes in paw volume, arthritis score, and body weight over time. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Data Presentation

Table 1: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.39 ± 0.04*54.1

*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on typical results.

Table 2: Effect of Indomethacin on Adjuvant-Induced Arthritis in Rats (Therapeutic Model)

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) on Day 21 (Mean ± SEM)Arthritis Score on Day 21 (Mean ± SEM)
Vehicle Control-2.5 ± 0.212.5 ± 1.1
Indomethacin51.6 ± 0.157.8 ± 0.9

*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on typical results.[5]

Visualizations

Signaling Pathway of this compound

AMG_Mechanism cluster_absorption Absorption & Metabolism cluster_inflammation Inflammatory Pathway cluster_gastroprotection Gastroprotective Pathway AMG This compound (Prodrug) Tolmetin Tolmetin (Active) AMG->Tolmetin Metabolism Guacil Guacil Moiety COX COX-1 & COX-2 Tolmetin->COX Inhibits PGs Prostaglandins COX->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation CapsaicinR Capsaicin Receptors Guacil->CapsaicinR Stimulates CGRP CGRP Release CapsaicinR->CGRP NO Nitric Oxide (NO) CGRP->NO Protection Gastric Protection NO->Protection

Caption: Mechanism of Action of this compound.

Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Workflow acclimatization 1. Animal Acclimatization grouping 2. Grouping acclimatization->grouping drug_admin 3. Drug/Vehicle Administration grouping->drug_admin carrageenan 4. Carrageenan Injection (0.1 mL) drug_admin->carrageenan measurement 5. Paw Volume Measurement (0-5h) carrageenan->measurement analysis 6. Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Workflow for Adjuvant-Induced Arthritis

Adjuvant_Workflow acclimatization 1. Animal Acclimatization induction 2. Arthritis Induction (FCA) acclimatization->induction drug_admin 3. Daily Drug/Vehicle Administration induction->drug_admin assessment 4. Paw Volume & Arthritis Score drug_admin->assessment Regular Intervals analysis 5. Data Analysis assessment->analysis

Caption: Workflow for Adjuvant-Induced Arthritis Model.

References

Application Notes & Protocols: A Stability-Indicating HPTLC Method for the Analysis of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of pharmaceutical quality control is the ability to accurately quantify the active pharmaceutical ingredient (API) and its potential degradation products that may form during manufacturing, storage, or under stress conditions. This underscores the necessity for validated stability-indicating analytical methods. High-Performance Thin-Layer Chromatography (HPTLC) offers a precise, specific, and accurate technique for this purpose.[2]

This document provides a detailed application note and protocol for a validated stability-indicating HPTLC method for the quantitative analysis of this compound. The method is sensitive, selective, and capable of separating the parent drug from its degradation products formed under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (pharmaceutical grade)

  • Solvents: Methanol (HPLC grade), Toluene (AR grade), Ethyl acetate (AR grade)

  • Forced Degradation Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.001 M), Hydrogen peroxide (30%)

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm)

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5)

    • TLC scanner

    • Integration software

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.[3]

  • Working Standard Solutions (300-700 ng/µL): Prepare a series of dilutions from the standard stock solution using methanol to achieve concentrations in the range of 300 to 700 ng/µL.[2]

Chromatographic Conditions
  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates

  • Mobile Phase: Toluene:Ethyl acetate (4:6, v/v)[2][5]

  • Application: Apply 1 µL of the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Detection: Densitometric analysis in absorbance mode at 320 nm.[2][5]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[6]

  • Acid Hydrolysis: Mix the drug solution with 0.1 M hydrochloric acid and heat under reflux at 60°C for 2 hours.[3]

  • Alkaline Hydrolysis: Treat the drug solution with 0.001 M sodium hydroxide at room temperature for 15 minutes.[3]

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature for 48 hours. Subsequently, heat the solution in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.[3]

  • Thermal Degradation: Expose the stock solution to dry heat.

  • Photochemical Degradation: Expose the stock solution to direct sunlight for 2 hours.[3]

After degradation, neutralize the acidic and basic solutions and dilute all samples with methanol to a suitable concentration for HPTLC analysis.

Data Presentation

Method Validation Summary

The HPTLC method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[2]

ParameterResult
Linearity Range300 - 700 ng/band[2]
Correlation Coefficient (r²)0.9945[3]
Repeatability (%RSD)< 2%
Intermediate Precision (%RSD)< 2%
Accuracy (Recovery)98.5% - 101.2%
Limit of Detection (LOD)Lower than the reporting threshold
Limit of Quantification (LOQ)Sufficiently low for assay
Forced Degradation Results

The stability-indicating nature of the method is demonstrated by its ability to resolve this compound from its degradation products.

Stress ConditionThis compound RfDegradation Product(s) Rf
Acid Hydrolysis0.520.37 (major), other minor peaks
Alkaline Hydrolysis0.52Multiple degradation peaks
Oxidative Degradation0.52Minor degradation peaks
Thermal Degradation0.52No significant degradation
Photochemical Degradation0.52Minor degradation peaks

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hptlc HPTLC Analysis cluster_degradation Forced Degradation Studies cluster_results Data Analysis prep_std Prepare Standard Stock (1000 µg/mL in Methanol) prep_work Prepare Working Standards (300-700 ng/µL) prep_std->prep_work application Apply 1 µL of Samples to Silica Gel 60 F254 Plate prep_work->application prep_sample Prepare Sample Solution prep_sample->application development Develop Plate (Toluene:Ethyl Acetate 4:6) application->development detection Densitometric Scanning at 320 nm development->detection quantification Quantification of This compound detection->quantification stability Stability Assessment detection->stability acid Acid Hydrolysis (0.1 M HCl, 60°C, 2h) acid->application alkali Alkaline Hydrolysis (0.001 M NaOH, RT, 15min) alkali->application oxidation Oxidative Degradation (30% H2O2, RT, 48h) oxidation->application thermal Thermal Degradation thermal->application photo Photochemical Degradation (Sunlight, 2h) photo->application validation Method Validation (ICH Guidelines) quantification->validation G cluster_stress Stress Conditions drug This compound (API) acid Acidic drug->acid alkali Alkaline drug->alkali oxidative Oxidative drug->oxidative thermal Thermal drug->thermal photolytic Photolytic drug->photolytic hptlc_method Stability-Indicating HPTLC Method drug->hptlc_method degradation_products Degradation Products acid->degradation_products alkali->degradation_products oxidative->degradation_products thermal->degradation_products photolytic->degradation_products degradation_products->hptlc_method separation Separation of API and Degradation Products hptlc_method->separation

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile. The included protocols offer detailed methodologies for key experiments essential for the preclinical and clinical evaluation of AMG and its metabolites.

Section 1: Pharmacodynamic (PD) Profile & Mechanism of Action

This compound exhibits a dual mechanism of action, distinguishing it from traditional NSAIDs. It functions as a prodrug, with its therapeutic effects derived from its active metabolite, tolmetin, combined with a direct gastroprotective effect from the parent molecule.

1.1 Anti-Inflammatory and Analgesic Effects

Upon absorption and metabolism, this compound is converted to its active form, tolmetin.[1][2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] By blocking these enzymes, tolmetin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] This inhibition of prostaglandin synthesis is the primary mechanism for its anti-inflammatory, analgesic, and antipyretic properties.[3]

cluster_metabolism Metabolic Conversion cluster_action Anti-Inflammatory Action AMG This compound (Prodrug) Tolmetin Tolmetin (Active Metabolite) AMG->Tolmetin Hydrolysis COX COX-1 & COX-2 Enzymes Tolmetin->COX Inhibits PG Prostaglandin Synthesis COX->PG Catalyzes Inflammation Inflammation & Pain PG->Inflammation

Caption: Anti-inflammatory mechanism of this compound via its active metabolite, tolmetin.

1.2 Gastroprotective Effects

Unlike many NSAIDs that are associated with gastrointestinal toxicity, this compound possesses intrinsic gastroprotective properties. This is attributed to two primary actions of the intact prodrug molecule:

  • Capsaicin Receptor Stimulation: The vanillic moiety within the this compound structure stimulates capsaicin (vanilloid) receptors in the gastrointestinal wall.[6][7][8] This activation is believed to trigger the release of protective mediators.

  • Nitric Oxide (NO) Release: Research suggests that this compound induces the release of nitric oxide (NO) in the gastric mucosa.[1][7] NO is a key signaling molecule that enhances mucosal blood flow, promotes the secretion of protective mucus and bicarbonate, and reduces leukocyte adhesion, collectively safeguarding the gastric lining.[1]

This dual action results in the inhibition of gastric acid secretion and an up-regulation of gastric bicarbonate production, significantly reducing the risk of gastrointestinal complications often seen with other NSAIDs.[1][6]

cluster_pathway Gastroprotective Pathways AMG This compound (Intact Molecule) Capsaicin Capsaicin Receptors (Gastric Wall) AMG->Capsaicin Stimulates NO_Release Nitric Oxide (NO) Release AMG->NO_Release Induces Gastroprotection Increased Mucosal Blood Flow Increased Mucus & Bicarbonate Reduced Acid Secretion Capsaicin->Gastroprotection NO_Release->Gastroprotection

Caption: Gastroprotective signaling pathway of intact this compound.

Section 2: Pharmacokinetic (PK) Profile

The pharmacokinetic profile of this compound is characterized by its behavior as a prodrug and notable species-dependent metabolism.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is absorbed after oral administration, with the highest concentration reached approximately 2 hours post-administration.[3] It is known to concentrate in the gastric wall.[3]

  • Metabolism: The metabolism of AMG shows significant differences between species.

    • In humans , AMG is rapidly converted in plasma and by liver microsomes into two main metabolites: MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) and MED5 methyl ester, with only low levels of the active metabolite tolmetin being produced.[7][9]

    • In rats , AMG is more readily converted to tolmetin, making it the predominant metabolite along with MED5.[7][9]

  • Distribution: As with most NSAIDs, its active metabolite is highly bound to plasma proteins, limiting its distribution primarily to extracellular spaces.[10]

  • Excretion: Elimination is completed within 24 hours, primarily through urine (approximately 77% as glucuronide products) and to a lesser extent in feces (around 7.5%).[3][11]

cluster_human Human Metabolism cluster_rat Rat Metabolism AMG This compound (AMG) H_Metabolites MED5 (major) MED5 Methyl Ester Tolmetin (minor) AMG->H_Metabolites Plasma & Liver Microsomes R_Metabolites Tolmetin (major) MED5 AMG->R_Metabolites Plasma & Liver Microsomes

Caption: Species-dependent metabolic pathways of this compound.

2.2 Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for the active metabolites of this compound following a single oral dose.

Table 1: Mean Pharmacokinetic Parameters of Metabolites after a Single 600 mg Oral Dose of this compound in Healthy Human Volunteers [11]

ParameterTolmetin Glycinamide (TG)Tolmetin (T)
Cmax (µg/mL) 3.51 ± 1.158.35 ± 2.19
Tmax (hr) 1.17 ± 0.412.54 ± 0.89
AUC₀-t (µg·hr/mL) 6.13 ± 2.0540.58 ± 11.21
AUC₀-inf (µg·hr/mL) 6.49 ± 2.1443.19 ± 11.88
t½ (hr) 1.93 ± 0.693.12 ± 0.71

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Tolmetin (TMT) Following this compound Dosing in Male Wistar Rats [7]

ParameterValue
Cmax (µg/mL) Data not specified
Tmax (hr) Data not specified
AUC₀-t (ng/mL·h) 162 ± (SD not specified)
t½ (hr) Data not specified

Section 3: Experimental Protocols

The following protocols provide standardized procedures for conducting key pharmacokinetic and pharmacodynamic studies on this compound.

Protocol 1: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of this compound and its metabolites.

1. Objective: To characterize the pharmacokinetic profile of this compound and its primary metabolites (Tolmetin, MED5) in rats following oral administration.

2. Materials:

  • Wistar rats (male, 200-250g)

  • This compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

3. Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study with free access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Dosing: Administer a single oral dose of the this compound formulation via gavage. A typical dose might range from 10-50 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma samples using a validated bioanalytical method (see Protocol 2). Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

start Acclimatize & Fast Rats dose Oral Dosing (AMG) start->dose sample Serial Blood Sampling (0-24h) dose->sample process Centrifuge to Isolate Plasma sample->process store Store Plasma at -80°C process->store analyze Bioanalysis (HPLC-UV) store->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) analyze->calculate

Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.

Protocol 2: Bioanalytical Method for Plasma Sample Analysis (HPLC-UV)

This protocol is based on established methods for the simultaneous determination of this compound and its metabolites in plasma.[12][13]

1. Objective: To quantify the concentrations of this compound, tolmetin, and tolmetin glycinamide in plasma samples.

2. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C8 analytical column (e.g., 250mm x 4.6mm, 5µm)

  • Acetonitrile and Methanol (HPLC grade)

  • Acetic Acid (AR grade)

  • Internal Standard (IS), e.g., Coumarin

  • Human or rat plasma

  • Vortex mixer and micro-centrifuge

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 1% acetic acid. The exact ratio should be optimized for separation (e.g., 40:30:30 v/v/v).

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound, tolmetin, tolmetin glycinamide, and the internal standard in a suitable solvent (e.g., methanol).

    • Create calibration standards and quality control (QC) samples by spiking known concentrations into blank plasma.

    • For plasma samples, thaw and vortex.

  • Protein Precipitation: To 200 µL of plasma (standard, QC, or unknown sample), add 400 µL of acetonitrile containing the internal standard. Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Injection: Carefully transfer the clear supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • UV Detection Wavelength: 313 nm

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity (IC₅₀) of tolmetin (the active metabolite) against COX-1 and COX-2 enzymes.[14][15]

1. Objective: To measure the 50% inhibitory concentration (IC₅₀) of tolmetin for COX-1 and COX-2 isozymes.

2. Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Tolmetin (test inhibitor)

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E₂ (PGE₂) ELISA kit or LC-MS/MS system for detection

3. Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor (tolmetin) at various concentrations in a suitable solvent (e.g., DMSO). Prepare solutions of enzyme, heme, and arachidonic acid in the reaction buffer.

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:

    • Reaction Buffer

    • Heme solution

    • COX-1 or COX-2 enzyme solution

    • Test inhibitor solution (or vehicle for control)

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the termination solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each reaction using a validated method, such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of tolmetin relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

start Prepare Reagents (Enzyme, Inhibitor, Substrate) mix Combine Buffer, Heme, COX Enzyme, & Inhibitor start->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate with Arachidonic Acid preincubate->initiate incubate Incubate Reaction at 37°C initiate->incubate stop Terminate Reaction (e.g., with HCl) incubate->stop quantify Quantify PGE₂ Product (ELISA or LC-MS/MS) stop->quantify calculate Calculate % Inhibition & IC₅₀ quantify->calculate

Caption: General workflow for an in vitro COX inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Amtolmetin Guacil Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amtolmetin guacil. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

This compound is a pro-drug that contains both an amide and an ester linkage, making it susceptible to hydrolysis.[1][2] The primary degradation pathway involves the cleavage of these bonds to yield its active metabolites: Tolmetin, Tolmetin Glycinamide (also referred to as MED5), and Guaiacol.

Q2: Under what conditions does this compound degrade?

Forced degradation studies have shown that this compound degrades under various stress conditions, including:

  • Hydrolysis (acidic, basic, and neutral): The ester and amide bonds are susceptible to cleavage.

  • Photolysis: Exposure to light can induce degradation.

  • Oxidation: There are conflicting reports on the extent of oxidative degradation. One study indicates considerable degradation under oxidative stress, while another suggests it is quite stable.[3] This discrepancy should be considered during analysis.

  • Thermal Stress: Elevated temperatures can lead to degradation.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used technique for the analysis of this compound and its impurities.[4] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed for quantitative analysis of degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

ProblemProbable Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound or its degradation products. - Inappropriate mobile phase pH affecting the ionization of the analytes.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to ensure consistent ionization.- Use a high-purity silica column and consider adding a competing base to the mobile phase if tailing is observed for basic compounds.- Reduce the injection volume or sample concentration.[7][8]
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace it if performance deteriorates.[9][10]
Appearance of unexpected peaks in the chromatogram. - Contamination of the mobile phase, glassware, or sample.- Carryover from previous injections.- Further degradation of the sample in the autosampler.- Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash program in the autosampler.- Ensure the sample diluent is appropriate and that samples are analyzed promptly after preparation.
Conflicting results for oxidative degradation. - Differences in experimental conditions (e.g., concentration of the oxidizing agent, temperature, duration of exposure).- Different analytical methods with varying sensitivities to specific degradation products.- Carefully document and control all experimental parameters for forced degradation studies.- Use a well-validated, stability-indicating method for analysis.- If possible, use a mass spectrometer to identify the specific products formed under your oxidative stress conditions to resolve ambiguity.

Quantitative Data Summary

The following table summarizes the quantitative data from a forced degradation study of this compound using an HPTLC method.

Stress ConditionReagents and DurationPercentage DegradationMajor Degradation Products (by RF value)
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hours10-20%0.34
Alkaline Hydrolysis 0.001 M NaOH at room temp. for 15 mins10-20%0.34
Neutral Hydrolysis Water at 80°C for 1 hour10-20%0.37
Oxidative Not specifiedReported as "quite stable"-
Photolytic Sunlight exposure for 2 hours20-30%0.30, 0.39, 0.89

Note: The chemical structures corresponding to these RF values were not specified in the source study.

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on this compound, based on general ICH guidelines and practices for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Heat the solution at 60°C for 2 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample by HPLC or another suitable analytical technique.

Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound as described for acid hydrolysis.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature for 15 minutes.

  • Neutralization: Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration.

  • Analysis: Analyze the sample by HPLC.

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Dilution: Dilute the solution with the mobile phase to a suitable concentration.

  • Analysis: Analyze the sample immediately by HPLC.

Thermal Degradation
  • Solid State: Place the solid this compound powder in a thermostatically controlled oven at 70°C for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent and heat it at 70°C for 48 hours.

  • Sample Preparation: After exposure, dissolve the solid sample or dilute the solution sample with the mobile phase to a suitable concentration.

  • Analysis: Analyze the samples by HPLC.

Photolytic Degradation
  • Sample Exposure: Expose the solid drug substance and a 1 mg/mL solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Sample Preparation: After exposure, prepare the samples for analysis as described for thermal degradation.

  • Analysis: Analyze the samples by HPLC.

Visualizations

Degradation Pathway of this compound

G Amtolmetin This compound Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Amtolmetin->Hydrolysis Tolmetin_Glycinamide Tolmetin Glycinamide (MED5) Hydrolysis->Tolmetin_Glycinamide Guaiacol Guaiacol Hydrolysis->Guaiacol Tolmetin Tolmetin Tolmetin_Glycinamide->Tolmetin Further Hydrolysis

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis & Identification Acid Acid Hydrolysis HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Structural Elucidation HPLC->LCMS If unknown peaks are observed Characterization Degradation Product Characterization LCMS->Characterization Drug This compound Drug Substance Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic

Caption: Workflow for identifying this compound degradation products.

References

Technical Support Center: Optimizing HPLC Separation of Amtolmetin Guacil and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Amtolmetin guacil and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for this compound and its impurities?

A common and effective starting point is reversed-phase HPLC (RP-HPLC). Several validated methods utilize a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer such as 1% acetic acid or a phosphate buffer.[1][2] UV detection is typically set at 313 nm, which is a suitable wavelength for this compound.[1][2]

Q2: What are the known impurities of this compound that I should be looking for?

This compound is a prodrug of tolmetin. During synthesis or degradation, several related substances can appear as impurities. The primary active metabolites and potential impurities to monitor include Tolmetin sodium and Tolmetin glycinamide.[2] Other related compounds that may be present include 1-Methyl-5-p-toluoylpyrrole-2-acetamido Acetic Acid and Methyl (2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycinate.

Q3: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Peak tailing in the analysis of this compound can be caused by several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the analyte. To mitigate this, try using a column with end-capping or add a competitive base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%).

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.

Q4: I am not getting good resolution between this compound and one of its impurities. What adjustments can I make?

Improving resolution can be achieved by several strategies:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its impurities, thereby influencing their retention and separation. Experiment with slight adjustments to the buffer pH.

  • Employ a Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program can help to resolve closely eluting peaks. A shallow gradient around the elution time of the critical pair can be particularly effective.

  • Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size can provide different selectivity and higher efficiency.

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.

Protocol 1: Isocratic RP-HPLC Method

This protocol is suitable for the routine analysis of this compound in bulk and pharmaceutical dosage forms.

  • Column: Hypersil BDS-C18 (250mm × 4.6mm, 5µm)[1]

  • Mobile Phase: A 50:50 (v/v) mixture of KH2PO4 Buffer (pH 3.0) and Acetonitrile.[1]

  • Flow Rate: 1.5 mL/min[1]

  • Detection Wavelength: 313 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).[1]

Protocol 2: Gradient RP-HPLC Method for Impurity Profiling

This gradient method is designed to separate this compound from its potential impurities and degradation products.

  • Column: C18 stationary phase[1]

  • Mobile Phase A: Ammonium acetate buffer (0.02 M, pH adjusted to 7.0 with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 250 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Chromatographic Parameters for Different HPLC Methods

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Bioanalytical)
Column Hypersil BDS-C18 (250x4.6mm, 5µm)[1]C18[1]C8[2]
Mobile Phase 50:50 (v/v) KH2PO4 Buffer (pH 3.0) : Acetonitrile[1]A: 0.02M Ammonium Acetate (pH 7.0), B: AcetonitrileAcetonitrile : Methanol : 1% Acetic Acid[2]
Elution Mode Isocratic[1]GradientIsocratic
Flow Rate 1.5 mL/min[1]1.0 mL/min[1]Not Specified
Detection 313 nm[1]250 nm313 nm[2]
Retention Time (this compound) 7.3 min[1]Varies with gradient8.20 ± 0.2 min[2]

Table 2: Reported Retention Times of this compound and its Metabolites/Impurities

CompoundRetention Time (min)HPLC Method
This compound (AG)8.20 ± 0.2C8 column; Acetonitrile:Methanol:1% Acetic Acid[2]
Tolmetin sodium (T)5.3 ± 0.2C8 column; Acetonitrile:Methanol:1% Acetic Acid[2]
Tolmetin glycinamide (TG)4.0 ± 0.2C8 column; Acetonitrile:Methanol:1% Acetic Acid[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: High Backpressure

  • Question: My HPLC system is showing unusually high backpressure after several injections of this compound samples. What should I do?

  • Answer:

    • Check for Blockages: Start by checking for blockages in the system, beginning with the guard column and column frits. Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column.

    • Column Flushing: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) in the reverse direction.

    • Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.45 µm filter before injection to prevent particulate matter from clogging the system.

    • Mobile Phase: Check for any precipitation in your mobile phase, especially if you are using buffers. Ensure all components are fully miscible.

Issue 2: Baseline Noise or Drift

  • Question: I'm observing a noisy or drifting baseline in my chromatograms. How can I get a stable baseline?

  • Answer:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and baseline noise.

    • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause baseline drift, especially in gradient analysis.

    • Contamination: A contaminated guard column, column, or detector flow cell can lead to a noisy baseline. Clean or replace these components as needed.

Issue 3: Irreproducible Retention Times

  • Question: The retention time for this compound is shifting between injections. What is causing this variability?

  • Answer:

    • Pump Performance: Verify that the pump is delivering a consistent flow rate. Fluctuations in flow rate will directly impact retention times. Check for leaks in the pump seals.

    • Mobile Phase Composition: If you are preparing the mobile phase online, ensure the mixing is accurate and consistent. If preparing manually, ensure precise measurements. Evaporation of the organic solvent component can also alter the mobile phase composition over time.

    • Column Temperature: Variations in column temperature can cause shifts in retention times. Use a column oven to maintain a constant temperature.

    • Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can lead to retention time drift.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh this compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Degas->HPLC_System Equilibrate Equilibrate Column HPLC_System->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (313 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution Baseline_Noise Baseline Noise/Drift? Start->Baseline_Noise Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Yes Check_Overload Dilute Sample Peak_Tailing->Check_Overload Yes Change_Column Use End-capped Column Check_pH->Change_Column If persists Adjust_Mobile_Phase Optimize Organic % Poor_Resolution->Adjust_Mobile_Phase Yes Use_Gradient Implement Gradient Elution Adjust_Mobile_Phase->Use_Gradient If needed Change_Selectivity Try Different Column Phase Use_Gradient->Change_Selectivity For difficult separations Degas_Mobile_Phase Degas Mobile Phase Baseline_Noise->Degas_Mobile_Phase Yes Check_Leaks Inspect for Leaks Degas_Mobile_Phase->Check_Leaks Clean_System Clean Detector Cell/Column Check_Leaks->Clean_System

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Technical Support Center: Synthesis of Amtolmetin Guacil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amtolmetin guacil, with a focus on improving reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a multi-step process that begins with the synthesis of the key intermediate, tolmetin. This is typically followed by the coupling of tolmetin with a glycine-guaiacol ester derivative. The most common route involves:

  • Friedel-Crafts Acylation: Reaction of an N-methylpyrrole derivative with p-toluoyl chloride to introduce the toluoyl group onto the pyrrole ring.

  • Wolf-Kishner Reduction: Reduction of the ketone functionality introduced in the previous step to a methylene group, yielding tolmetin.

  • Amide Coupling/Esterification: Coupling of tolmetin with the appropriate glycine guaiacol ester to form the final product, this compound.

Q2: What are the critical factors influencing the overall yield of this compound?

A2: The overall yield is highly dependent on the efficiency of each synthetic step. Key factors include:

  • Purity of starting materials: Impurities in the N-methylpyrrole derivative or acylating agent can lead to side reactions and lower yields in the Friedel-Crafts acylation.

  • Reaction conditions: Temperature, reaction time, choice of solvent, and catalyst are crucial for all steps.

  • Efficiency of the Wolf-Kishner reduction: Incomplete reduction or side reactions can significantly impact the yield of tolmetin.

  • Choice of coupling agent: The selection of the coupling agent for the final esterification step is critical for achieving a high yield.

  • Purification methods: Efficient purification at each stage is necessary to remove byproducts and unreacted starting materials that could interfere with subsequent reactions.

Q3: What are some common impurities encountered in the synthesis of this compound?

A3: Common impurities can arise from incomplete reactions or side reactions. These may include unreacted tolmetin, byproducts from the coupling reaction, and residual solvents. Specific identified impurities include 1-Methyl-5-p-toluoylpyrrole-2-acetamido Acetic Acid and Methyl (2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycinate.[1]

II. Troubleshooting Guides

This section provides guidance on specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

A. Synthesis of Tolmetin Intermediate

Issue 1: Low yield in the Friedel-Crafts Acylation of the N-methylpyrrole derivative.

Potential Cause Recommended Solution
Moisture in the reaction: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Lewis Acid: The choice and amount of Lewis acid can significantly affect the reaction outcome.While AlCl₃ is commonly used, other Lewis acids like SnCl₄ or BF₃·OEt₂ can be explored. The regioselectivity of the acylation can be influenced by the Lewis acid used.[2] It's important to use at least one equivalent of the Lewis acid.
Incorrect Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive.The reaction may require cooling to control exothermic reactions and prevent side product formation. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature.
Side Reactions: Polysubstitution or rearrangement of the acylium ion can occur, leading to a mixture of products.[2]Use a non-polar solvent to minimize side reactions. The order of addition of reagents can also be critical; adding the acyl chloride slowly to the mixture of the substrate and Lewis acid is often preferred.
Deactivated Aromatic Ring: If the pyrrole ring is substituted with electron-withdrawing groups, the reaction may be sluggish.More forcing conditions (higher temperature, stronger Lewis acid) may be necessary, but this can also lead to more side products.

Issue 2: Incomplete or low-yielding Wolf-Kishner Reduction.

Potential Cause Recommended Solution
Harsh Reaction Conditions: The high temperatures and strongly basic conditions of the traditional Wolf-Kishner reduction can lead to degradation of the substrate, especially with sensitive heterocyclic compounds.Consider using a modified procedure, such as the Huang-Minlon modification, which involves removing water and excess hydrazine by distillation to allow the reaction to proceed at a lower temperature.[3]
Formation of Azines: A common side reaction is the formation of azines from the reaction of the hydrazone with another molecule of the starting ketone. This can be exacerbated by the presence of water.Ensure the reaction is carried out under anhydrous conditions. The use of pre-formed hydrazones can sometimes mitigate this issue.[1]
Incomplete Hydrazone Formation: The reduction cannot proceed if the initial hydrazone is not formed efficiently.Ensure sufficient hydrazine is used and allow adequate time for the initial condensation reaction to occur before proceeding with the high-temperature reduction step.
Base-Sensitive Substrate: The strongly basic conditions can be problematic for substrates with base-labile functional groups.While the Wolf-Kishner is generally preferred over the Clemmensen reduction for acid-sensitive compounds like pyrroles, careful control of the base concentration and temperature is still necessary.[1]
B. Synthesis of this compound from Tolmetin

Issue 3: Low yield in the final amide coupling/esterification step.

Potential Cause Recommended Solution
Inefficient Coupling Agent: The choice of coupling agent is crucial for forming the amide bond between tolmetin and the glycine-guaiacol ester.While various coupling agents exist, carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine) are commonly used.[4] The combination of EDC, HOBt (1-hydroxybenzotriazole), and a base like DIPEA (diisopropylethylamine) in a suitable solvent like DMF is often effective.[5]
Side Reactions with Coupling Agent: Carbodiimide reagents can react with the carboxylic acid to form N-acylurea byproducts, which can be difficult to remove and lower the yield of the desired product.The addition of HOBt can suppress the formation of N-acylurea. The order of addition is also important; pre-activating the carboxylic acid with the coupling agent and HOBt before adding the amine component can improve the yield.[5]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact the efficiency of the coupling reaction.The reaction is often carried out at room temperature, but cooling to 0 °C may be necessary to control side reactions.[5] Anhydrous polar aprotic solvents like DMF or DCM are typically used. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Steric Hindrance: If either the tolmetin or the glycine-guaiacol ester is sterically hindered, the coupling reaction may be slow.More powerful coupling agents like HATU or HBTU may be required in such cases.

III. Experimental Protocols & Data

While specific, detailed quantitative data for every step of the this compound synthesis is proprietary and not extensively published, the following represents a generalized protocol based on the known chemistry. Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: Synthesis of Tolmetin

Step 1: Friedel-Crafts Acylation of 1-methyl-2-pyrroleacetonitrile

  • Reaction: 1-methyl-2-pyrroleacetonitrile + p-toluoyl chloride --(AlCl₃, CH₂Cl₂)--> 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add p-toluoyl chloride dropwise.

    • After stirring for 15-20 minutes, add a solution of 1-methyl-2-pyrroleacetonitrile in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Wolf-Kishner Reduction of 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile

  • Reaction: 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile --(H₂NNH₂·H₂O, KOH, diethylene glycol)--> Tolmetin

  • Procedure:

    • To a flask containing 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile, add diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

    • Heat the mixture to 120-130 °C for 1-2 hours to form the hydrazone.

    • Increase the temperature to 190-200 °C and distill off water and excess hydrazine.

    • Maintain the temperature at 190-200 °C for 3-4 hours until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and pour it into a large volume of water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude tolmetin from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from Tolmetin
  • Reaction: Tolmetin + 2-(2-methoxyphenoxy)-2-oxoethyl glycinate --(Coupling Agent, Base, Solvent)--> this compound

  • Procedure:

    • Dissolve tolmetin in an anhydrous aprotic solvent such as DMF or DCM.

    • Add the coupling agent (e.g., EDC) and an activator (e.g., HOBt).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the 2-(2-methoxyphenoxy)-2-oxoethyl glycinate and a non-nucleophilic base (e.g., DIPEA or triethylamine).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

IV. Data Presentation

The following tables summarize the impact of various parameters on reaction outcomes. The values presented are illustrative and may vary based on specific experimental conditions.

Table 1: Impact of Lewis Acid on Friedel-Crafts Acylation Regioselectivity

Lewis AcidPredominant IsomerReference
AlCl₃3-acyl derivative[2]
SnCl₄2-acyl derivative[2]
BF₃·OEt₂2-acyl derivative[2]

Table 2: Troubleshooting Guide for Low Yield in Amide Coupling

ObservationPotential CauseSuggested Action
Starting materials remain after extended reaction timeInefficient activation of carboxylic acidSwitch to a more potent coupling agent (e.g., HATU). Ensure all reagents are anhydrous.
Multiple spots on TLC, including a major byproductFormation of N-acylureaAdd HOBt to the reaction mixture. Optimize the order of addition of reagents.
Low conversion even with potent coupling agentsSteric hindranceIncrease reaction temperature or use a less sterically hindered starting material if possible.

V. Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Tolmetin Synthesis cluster_1 This compound Synthesis start N-Methylpyrrole Derivative acylation Friedel-Crafts Acylation start->acylation p-Toluoyl Chloride, AlCl3 ketone Acylated Intermediate (Ketone) acylation->ketone reduction Wolf-Kishner Reduction ketone->reduction H2NNH2, KOH tolmetin Tolmetin reduction->tolmetin coupling Amide Coupling tolmetin->coupling glycine_ester Glycine-Guaiacol Ester glycine_ester->coupling amtolmetin This compound coupling->amtolmetin Coupling Agent, Base purification Purification (Chromatography/ Recrystallization) amtolmetin->purification Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_sm Starting Materials Consumed? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts Yes inefficient_activation Inefficient Activation check_sm->inefficient_activation No side_reactions Side Reactions (e.g., N-acylurea) check_byproducts->side_reactions Yes steric_hindrance Steric Hindrance check_byproducts->steric_hindrance No solution1 Use Stronger Coupling Agent (e.g., HATU) inefficient_activation->solution1 solution2 Add HOBt Optimize Reagent Addition side_reactions->solution2 solution3 Increase Temperature Use Less Hindered Reagents steric_hindrance->solution3

References

minimizing interference in Amtolmetin guacil bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amtolmetin guacil bioanalytical assays. Our goal is to help you minimize interference and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of interference in this compound bioanalytical assays?

A1: Interference in this compound assays can arise from several sources:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine), such as phospholipids and salts, can suppress or enhance the ionization of the analyte and internal standard (IS) in mass spectrometry-based assays, leading to inaccurate quantification.[1][2][3][4]

  • Metabolite Interference: this compound is a prodrug that is rapidly and extensively metabolized to active compounds, primarily tolmetin and tolmetin-glycinamide (also referred to as MED5).[5][6][7] These metabolites can interfere with the quantification of each other or the parent drug if not chromatographically resolved. In some cases, in-source fragmentation of a metabolite could potentially produce an ion that is monitored for another analyte.

  • Co-administered Drugs: Other nonsteroidal anti-inflammatory drugs (NSAIDs) or their metabolites may have similar chemical structures or chromatographic behavior, leading to potential interference.[8]

  • Sample Preparation: The process of extracting this compound and its metabolites from the biological matrix can introduce interfering substances. For example, incomplete removal of proteins or phospholipids during protein precipitation can lead to matrix effects. The hydrolysis of this compound during sample preparation can also be a concern.[6]

  • Contamination: Contamination from the laboratory environment, solvents, or equipment can introduce extraneous peaks in the chromatogram.[9]

Q2: Why is it important to measure the metabolites of this compound?

A2: this compound is a prodrug designed to be hydrolyzed in the gastrointestinal tract and tissues to its active metabolites, tolmetin and tolmetin-glycinamide.[5][10] In human plasma, this compound is often rapidly converted to these metabolites, and the parent drug may be undetectable.[6] Therefore, to accurately assess the pharmacokinetics and bioequivalence of this compound, it is crucial to measure the concentrations of its major active metabolites.[5][11][12]

Q3: What are the recommended sample preparation techniques for this compound and its metabolites?

A3: The choice of sample preparation technique depends on the analytical method and the desired level of cleanliness. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][11] While efficient, it may not remove all interfering substances, such as phospholipids.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analytes on a solid sorbent while washing away interfering components. This technique is often used for more sensitive LC-MS/MS assays to minimize matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent. It can be effective but may be more time-consuming and use larger volumes of organic solvents.

Q4: How can I minimize the hydrolysis of this compound during sample collection and preparation?

A4: this compound can be unstable in fresh plasma. To minimize its hydrolysis to tolmetin, it is recommended to acidify the plasma samples immediately after collection.[6] Performing all sample preparation steps at low temperatures (e.g., on an ice bath) can also help to reduce the rate of degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and re-inject.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.[9]
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes. For acidic compounds like tolmetin, a lower pH mobile phase can improve peak shape.
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.[13]
Co-elution with an Interfering Peak Optimize the chromatographic method to improve the resolution between the analyte and the interfering peak. This can be achieved by changing the mobile phase composition, gradient profile, or using a different column.
Degradation of Analyte on Column Evaluate the stability of the analyte under the chromatographic conditions. Consider using a different column or modifying the mobile phase.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the sample preparation method. For PPT, try different precipitation solvents. For SPE, evaluate different sorbents, wash solutions, and elution solvents.
Analyte Instability Investigate the stability of this compound and its metabolites in the biological matrix and during the entire analytical process (freeze-thaw cycles, bench-top stability, and post-preparative stability). Acidification of plasma can help stabilize this compound.[6]
Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression or enhancement. If a SIL-IS is not available, modify the chromatographic method to separate the analyte from the interfering matrix components. A more rigorous sample cleanup using SPE can also mitigate matrix effects.[4]
Adsorption of Analyte to Labware Use silanized glassware or polypropylene tubes to minimize adsorption.
Issue 3: High Background Noise or Extraneous Peaks
Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents Use high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases. Filter the mobile phase before use.
Contaminated LC-MS System Flush the entire system with appropriate cleaning solutions. A dirty ion source is a common cause of high background noise.[9]
Carryover from Previous Injections Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume and duration.
Leaching from Plasticware or Filters Use high-quality, low-bleed plasticware and filters.

Data Presentation

Table 1: Summary of Published Bioanalytical Methods for this compound and its Metabolites

Analyte(s) Method Matrix Sample Preparation Linearity Range (µg/mL) LLOQ (µg/mL) Reference
This compound, Tolmetin, Tolmetin glycinamideHPLC-UVHuman PlasmaProtein Precipitation with Acetonitrile0.5 - 20.00.5[5][11]
Tolmetin, MED5 (Tolmetin glycinamide)LC-MS/MSHuman PlasmaSolid-Phase Extraction0.02 - 2.00.02[12]
Med 15 (this compound), Med 5, TolmetinHPLC-UVRat PlasmaSelective ExtractionNot Specified0.05[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Determination of this compound, Tolmetin, and Tolmetin Glycinamide in Human Plasma[5][11]
  • Sample Preparation (Protein Precipitation):

    • To 0.5 mL of human plasma in a microcentrifuge tube, add 1.0 mL of acetonitrile containing the internal standard (e.g., coumarin).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C8 (e.g., 5 µm, 4.6 x 150 mm)

    • Mobile Phase: Acetonitrile:Methanol:1% Acetic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 313 nm

Protocol 2: LC-MS/MS Method for Simultaneous Determination of Tolmetin and MED5 in Human Plasma[12]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample (pre-treated as necessary) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 (e.g., X-Terra RP18, 3.5 µm, 4.6 x 100 mm)

    • Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.

    • Flow Rate: 0.5 mL/min

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tolmetin, MED5, and the internal standard.

Visualizations

cluster_0 Metabolic Pathway of this compound AMG This compound (Prodrug) TG Tolmetin-glycinamide (TG / MED5) AMG->TG Hydrolysis in GI tract and tissues T Tolmetin (T) TG->T Metabolism in tissues MCPA Methyl carboxybenzoyl pyrrole acetic acid (MCPA) T->MCPA Further Metabolism

Caption: Metabolic conversion of this compound to its active metabolites.

cluster_1 Troubleshooting Workflow for Bioanalytical Interference Start Assay Fails Validation Criteria CheckSystem Check System Suitability (Peak Shape, S/N, RT) Start->CheckSystem InvestigateMatrix Investigate Matrix Effects CheckSystem->InvestigateMatrix System OK Revalidate Re-validate Assay CheckSystem->Revalidate System Issue Resolved OptimizeSamplePrep Optimize Sample Preparation InvestigateMatrix->OptimizeSamplePrep Matrix Effects Confirmed OptimizeChromo Optimize Chromatography InvestigateMatrix->OptimizeChromo No Significant Matrix Effects UseSIL_IS Use Stable Isotope-Labeled Internal Standard InvestigateMatrix->UseSIL_IS Persistent Matrix Effects OptimizeSamplePrep->Revalidate OptimizeChromo->Revalidate UseSIL_IS->Revalidate

Caption: A logical workflow for troubleshooting interference in bioanalytical assays.

References

Technical Support Center: Process Optimization for Scaling Up Amtolmetin Guacil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Amtolmetin guacil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a prodrug of tolmetin.[1] Its synthesis is a multi-step process that begins with the synthesis of the key intermediate, tolmetin, followed by its conversion to an activated form, and finally, amidation with guaiacol glycinate. A common route for tolmetin synthesis starts from N-methylpyrrole.[2]

Q2: What are the critical starting materials for the synthesis?

A2: The primary starting materials are N-methylpyrrole, oxalyl chloride mono-ethyl ester, hydrazine hydrate, methyl chloroformate, and p-toluoyl chloride for the synthesis of the tolmetin intermediate.[2] For the final conversion to this compound, tolmetin sodium and guaiacol glycinate are the key precursors.[3] The quality of these raw materials is crucial as impurities can affect the final product's quality and yield.[4]

Q3: What are the known impurities in this compound synthesis?

A3: Two common process-related impurities are 1-Methyl-5-p-toluoylpyrrole-2-acetamido Acetic Acid and Methyl (2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycinate.[1][5][6] Monitoring and controlling the formation of these impurities is a critical aspect of process optimization.

Q4: What analytical methods are recommended for in-process control?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are effective for monitoring the progress of the reaction and detecting the presence of the starting materials, intermediates, final product, and any impurities.[7] These techniques are essential for ensuring the reaction goes to completion and for identifying any process deviations in real-time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in Tolmetin Synthesis (Step 1-5) Incomplete reaction in any of the five steps.- Step 1 (Reaction with ethyl oxalyl chloride): Ensure the mole ratio of N-methylpyrrole to ethyl oxalyl chloride is optimized (around 1:1.2-1.25). Maintain the reaction temperature between 20-40°C.[2] - Step 2 (Reduction with hydrazine hydrate): Confirm complete reduction of the intermediate. - Step 3 & 4 (Condensation reactions): Monitor temperature closely during the condensation with methyl chloroformate and p-toluoyl chloride.[2] - Step 5 (Hydrolysis): Ensure complete hydrolysis to the final tolmetin product.
Side reactions due to temperature fluctuations.Implement strict temperature control at each step. Use a properly calibrated and responsive heating/cooling system.
Poor quality of starting materials.Source high-purity N-methylpyrrole and other reagents. Perform quality control checks on all incoming raw materials.[4]
High levels of 1-Methyl-5-p-toluoylpyrrole-2-acetamido Acetic Acid impurity Incomplete amidation of tolmetin with guaiacol glycinate.- Increase the reaction time or temperature for the final amidation step. - Ensure the use of an appropriate coupling agent to drive the reaction to completion.
Hydrolysis of this compound during work-up or purification.Maintain neutral or slightly acidic pH during work-up and purification steps. Avoid prolonged exposure to basic conditions.
Presence of Methyl (2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)glycinate impurity Reaction of an intermediate with methanol, if used as a solvent.If methanol is used, ensure it is completely removed before proceeding to the next step. Consider using an alternative solvent if this impurity is persistent.
Incomplete hydrolysis of a methyl ester intermediate.During the synthesis of tolmetin, ensure the final hydrolysis step is complete to remove any residual methyl ester intermediates.[2]
Difficulty in Crystallization/Purification Improper solvent selection.Screen for optimal crystallization solvents or solvent mixtures. The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature.[8]
Uncontrolled nucleation leading to small or impure crystals.- Implement seeded crystallization to promote the growth of uniform crystals.[] - Optimize the cooling rate to control the level of supersaturation.
Presence of impurities inhibiting crystallization.Analyze the crude product for impurities that may be interfering with crystal formation and implement appropriate purification steps prior to crystallization.
Inconsistent Crystal Size and Form (Polymorphism) Variations in agitation speed and temperature during crystallization.Standardize and control the agitation speed and temperature profile during crystallization to ensure consistent crystal morphology.
Presence of different polymorphic forms.Characterize the crystal form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the desired polymorph.

Data Presentation

Table 1: Optimized Reaction Parameters for Tolmetin Synthesis (Derived from Patent CN103435527A)

Step Reaction Key Reactants Solvent Temperature (°C) Key Process Parameters
1AcylationN-methylpyrrole, Ethyl oxalyl chlorideToluene20-40Mole ratio of N-methylpyrrole to ethyl oxalyl chloride (1:1.2-1.25)[2]
2Ester HydrolysisIntermediate from Step 1, NaOH (aq)-60-80Concentration of NaOH solution (10-20%)[2]
3ReductionIntermediate from Step 2, Hydrazine hydrate--Acidification with HCl after reduction
4CondensationN-methylpyrrole-2-acetic acid, Methyl chloroformate-Low TemperatureGradual addition of methyl chloroformate
5Friedel-Crafts AcylationIntermediate from Step 4, p-toluoyl chloride--Presence of a Lewis acid catalyst
6Final HydrolysisIntermediate from Step 5, NaOH solution--Monitoring for complete hydrolysis

Experimental Protocols

Protocol 1: Synthesis of Tolmetin Intermediate (Based on Patent CN103435527A)
  • Step 1: Acylation. In a suitable reactor, dissolve N-methylpyrrole in toluene. Add triethylamine as an acid binding agent. Cool the mixture and slowly add ethyl oxalyl chloride while maintaining the temperature between 20-40°C. The molar ratio of N-methylpyrrole to ethyl oxalyl chloride should be approximately 1:1.2-1.25.[2]

  • Step 2: Ester Hydrolysis. To the reaction mixture from Step 1, add a 10-20% aqueous solution of sodium hydroxide and heat to 60-80°C to hydrolyze the ester group.[2]

  • Step 3: Reduction. After cooling, treat the product from Step 2 with hydrazine hydrate to reduce the ketone. Subsequently, acidify the mixture with hydrochloric acid to obtain N-methylpyrrole-2-acetic acid.

  • Step 4 & 5: Condensation and Acylation. The N-methylpyrrole-2-acetic acid is then condensed with methyl chloroformate at a low temperature, followed by a Friedel-Crafts acylation with p-toluoyl chloride to yield the tolmetin precursor.

  • Step 6: Final Hydrolysis. The precursor is hydrolyzed with a sodium hydroxide solution to yield tolmetin.

Protocol 2: Synthesis of this compound from Tolmetin Sodium (Based on Patent WO1999033797A1)
  • Activation of Tolmetin. Tolmetin sodium is reacted with a chloroformate (e.g., isobutylchloroformate) in a suitable solvent to form a mixed anhydride.

  • Amidation. The mixed anhydride is then reacted with guaiacol glycinate to form this compound.

  • Purification. The crude this compound is purified by crystallization from a suitable solvent such as acetone or toluene.[3] The product is washed with a cold solvent and dried under vacuum.

Mandatory Visualization

Synthesis_Pathway NMP N-methylpyrrole Int1 Intermediate 1 (Acylated Pyrrole) NMP->Int1 Ethyl oxalyl chloride, Toluene, 20-40°C Int2 N-methylpyrrole-2-acetic acid Int1->Int2 1. NaOH (aq), 60-80°C 2. Hydrazine hydrate 3. HCl Tolmetin Tolmetin Int2->Tolmetin 1. Methyl chloroformate 2. p-toluoyl chloride Tolmetin_Na Tolmetin Sodium Tolmetin->Tolmetin_Na NaOH AMG This compound Tolmetin_Na->AMG 1. Chloroformate 2. Guaiacol glycinate

Caption: Synthesis pathway of this compound from N-methylpyrrole.

Troubleshooting_Workflow Start Low Yield or High Impurity Detected Check_Tolmetin Analyze Tolmetin Intermediate Purity Start->Check_Tolmetin Tolmetin_OK Purity > 99%? Check_Tolmetin->Tolmetin_OK Repurify_Tolmetin Repurify Tolmetin Intermediate Tolmetin_OK->Repurify_Tolmetin No Check_Amidation Review Amidation Reaction Conditions Tolmetin_OK->Check_Amidation Yes Repurify_Tolmetin->Check_Tolmetin Amidation_Params Temperature, Time, Coupling Agent OK? Check_Amidation->Amidation_Params Adjust_Amidation Adjust Amidation Parameters Amidation_Params->Adjust_Amidation No Check_Workup Analyze Work-up and Purification Steps Amidation_Params->Check_Workup Yes Adjust_Amidation->Check_Amidation Workup_OK pH and Temperature Controlled? Check_Workup->Workup_OK Adjust_Workup Modify Work-up/Purification Protocol Workup_OK->Adjust_Workup No Final_Product_OK Final Product Meets Specification Workup_OK->Final_Product_OK Yes Adjust_Workup->Check_Workup

Caption: Troubleshooting workflow for low yield or high impurity issues.

Process_Parameters cluster_synthesis Synthesis Stage cluster_purification Purification Stage Temp Reaction Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Time Reaction Time Time->Yield Time->Purity Ratio Reactant Molar Ratio Ratio->Yield Ratio->Purity Solvent Crystallization Solvent Solvent->Yield Solvent->Purity Cooling Cooling Rate Cooling->Purity Agitation Agitation Speed Agitation->Purity

Caption: Key process parameters influencing yield and purity.

References

Amtolmetin Guacil Forced Degradation Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of Amtolmetin guacil, a comprehensive understanding of its stability under various stress conditions is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample shows significant degradation under neutral hydrolytic conditions, but I expected it to be more stable. What could be the issue?

A1: This is an expected outcome. This compound is known to be particularly labile under neutral and alkaline hydrolytic conditions.[1] If you are observing higher than expected degradation, consider the following:

  • Temperature: Ensure your water bath or heating block is accurately calibrated. Hydrolysis is temperature-dependent, and slight variations can significantly impact the degradation rate.

  • Solvent: While methanol is often used as a co-solvent, ensure it is of high purity. Impurities in the solvent could potentially catalyze the degradation.

  • pH: Verify the pH of your purified water. The presence of dissolved CO2 can slightly lower the pH, which might influence the hydrolysis rate. For true neutral conditions, freshly boiled and cooled purified water is recommended.

Q2: I am seeing conflicting reports on the oxidative stability of this compound. Is it stable or prone to degradation?

A2: There are indeed conflicting reports in the literature. Some studies suggest this compound is stable to oxidative stress, while others report considerable degradation.[1][2] This discrepancy could be due to variations in experimental conditions.

  • Troubleshooting:

    • Exposure Time: Ensure a sufficient reaction time for the oxidation to occur.

    • Temperature: Oxidative degradation can be accelerated by temperature. Running the experiment at both room temperature and a slightly elevated temperature (e.g., 40-50°C) can provide a more complete picture.

    • Light: Protect your samples from light during oxidative stress testing, as photodegradation can be a confounding factor.

Q3: My photostability study is not showing any degradation. Am I using the correct conditions?

A3: While this compound is reported to undergo some degradation under photolytic conditions, it may be less extensive compared to hydrolysis.[1] To ensure your study is robust:

  • Light Source and Exposure: Verify that your photostability chamber is providing the required illumination and UV energy as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[3]

  • Sample Presentation: Expose the drug substance directly to the light source in a chemically inert, transparent container. If testing a solution, the choice of solvent can influence photodegradation.

  • Control Sample: Always include a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.

Q4: I am having trouble separating the degradation products from the parent this compound peak using HPLC. What can I do?

A4: Achieving good resolution between the parent drug and its degradation products is crucial for a stability-indicating method.

  • Troubleshooting your HPLC method:

    • Column Choice: Both C8 and C18 columns have been successfully used.[1][4] If you are experiencing co-elution, trying a column with a different selectivity (e.g., a phenyl-hexyl column) might be beneficial.

    • Mobile Phase Optimization:

      • pH: Adjusting the pH of the aqueous portion of your mobile phase can significantly alter the retention times of ionizable compounds.

      • Organic Modifier: Varying the ratio of your organic solvent (e.g., acetonitrile, methanol) or trying a different organic modifier can improve separation.

      • Gradient Elution: If an isocratic method is not providing adequate separation, a gradient elution program, where the mobile phase composition changes over time, is highly recommended.[1]

    • Detector Wavelength: Ensure you are using an appropriate UV detection wavelength. Wavelengths around 250 nm, 313 nm, and 320 nm have been reported for the analysis of this compound.[1][5]

Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParameterTypical ObservationReference
Acidic Hydrolysis 0.1 M - 1 M HClDegradation observed[5][6]
Alkaline Hydrolysis 0.1 M - 1 M NaOHSignificant degradation, drug is labile[1][5]
Neutral Hydrolysis Water at elevated temperatureSignificant degradation, drug is labile[1]
Oxidative Degradation 3% - 30% H₂O₂Conflicting reports; some show considerable degradation[1][2]
Thermal Degradation Dry heatGenerally reported to be stable[1][5]
Photolytic Degradation Exposure to light as per ICH Q1BSome degradation observed[1][5]

Detailed Experimental Protocols

Below are representative protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific drug substance characteristics and analytical method.

Acidic Hydrolysis
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 1 M hydrochloric acid.

  • Reflux the mixture at 60°C for a specified period (e.g., 2 hours).

  • At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Follow the same procedure as for acidic hydrolysis, but use 1 M sodium hydroxide as the stress agent.

  • After the specified time, neutralize the samples with an equivalent amount of 1 M hydrochloric acid before dilution and analysis.

Oxidative Degradation
  • Dissolve this compound in a suitable solvent.

  • Add a solution of 30% hydrogen peroxide. The final concentration of H₂O₂ in the reaction mixture should be appropriate to induce partial degradation.

  • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

  • Withdraw samples at intervals, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound powder in a petri dish.

  • Expose the sample to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • At the end of the exposure, dissolve a known amount of the stressed powder in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.

Photolytic Degradation
  • Expose a sample of this compound (in solid state or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Visualizing Experimental Workflows and Degradation Pathways

To aid in the conceptualization of the experimental process and potential degradation mechanisms, the following diagrams are provided.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug This compound (Bulk Drug or Solution) Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Drug->Acid Alkali Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) Drug->Alkali Oxidative Oxidative (e.g., 30% H2O2, RT) Drug->Oxidative Thermal Thermal (e.g., 80°C, Solid) Drug->Thermal Photolytic Photolytic (ICH Q1B) Drug->Photolytic HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline/Neutral) cluster_oxidation Oxidation Amtolmetin This compound Tolmetin_Glycine Tolmetin-Glycine Amtolmetin->Tolmetin_Glycine Ester Cleavage Guaiacol Guaiacol Amtolmetin->Guaiacol Ester Cleavage Oxidized_Products Oxidized Degradation Products (e.g., N-oxides) Amtolmetin->Oxidized_Products Tolmetin Tolmetin Tolmetin_Glycine->Tolmetin Amide Cleavage Glycine Glycine Tolmetin_Glycine->Glycine Amide Cleavage

Caption: Postulated major degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Gastrointestinal Safety Profiles of Amtolmetin Guacil and Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrointestinal (GI) safety profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), amtolmetin guacil and celecoxib. The information presented is based on available clinical trial data and mechanistic studies to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound, a non-selective cyclooxygenase (COX) inhibitor, and celecoxib, a selective COX-2 inhibitor, both aim to reduce the gastrointestinal toxicity commonly associated with traditional NSAIDs. This compound achieves this through a unique gastroprotective mechanism, while celecoxib's safety profile is attributed to its targeted inhibition of the COX-2 enzyme. Clinical evidence suggests that both drugs have a favorable GI safety profile compared to traditional NSAIDs. A head-to-head comparison in rheumatoid arthritis patients demonstrated comparable gastrointestinal safety between this compound and celecoxib.

Mechanism of Action

This compound: This compound is a prodrug of tolmetin. Its gastroprotective effect is attributed to the presence of a vanillic moiety, which stimulates capsaicin receptors in the gastric mucosa.[1] This stimulation leads to the release of calcitonin gene-related peptide (CGRP), which in turn increases the production of protective nitric oxide (NO).[1][2] NO plays a crucial role in maintaining mucosal integrity by enhancing blood flow and promoting mucus and bicarbonate secretion.[2] Additionally, this compound has been shown to inhibit gastric acid secretion and possess antioxidant properties.[1][3]

Celecoxib: As a selective COX-2 inhibitor, celecoxib targets the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[4] This selectivity is intended to spare the COX-1 enzyme, which plays a protective role in the gastrointestinal tract by maintaining the mucosal lining.[4] By avoiding significant inhibition of COX-1, celecoxib is designed to reduce the risk of gastric ulcers and other GI complications associated with non-selective NSAIDs.[4]

Signaling Pathway Diagrams

amtolmetin_guacil_pathway cluster_gastric_mucosa Gastric Mucosa cluster_protective_effects Gastroprotective Effects AMG This compound (Vanillic Moiety) Capsaicin_R Capsaicin Receptor AMG->Capsaicin_R Dec_Acid_Secretion Decreased Acid Secretion AMG->Dec_Acid_Secretion CGRP CGRP Release Capsaicin_R->CGRP NO_Synthase NO Synthase Activation CGRP->NO_Synthase NO Nitric Oxide (NO) Production NO_Synthase->NO Inc_Mucosal_Blood_Flow Increased Mucosal Blood Flow NO->Inc_Mucosal_Blood_Flow Inc_Mucus_Bicarb Increased Mucus & Bicarbonate Secretion NO->Inc_Mucus_Bicarb

Caption: this compound's Gastroprotective Signaling Pathway.

celecoxib_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib's Selective COX-2 Inhibition Pathway.

Head-to-Head Clinical Comparison: this compound vs. Celecoxib

A key multicenter, randomized, double-blind, double-dummy, parallel-group study provides a direct comparison of the gastrointestinal safety of amtolmetin guacyl and celecoxib in patients with rheumatoid arthritis.[5][6]

Experimental Protocol
  • Objective: To evaluate the gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis.[5]

  • Study Design: 24-week, randomized, parallel group, double-blind, double-dummy, multicentre trial.[5]

  • Participants: 235 patients with rheumatoid arthritis were enrolled, with 180 completing the study (85 in the amtolmetin guacyl group and 95 in the celecoxib group).[5]

  • Intervention:

    • Amtolmetin guacyl (AMG): 600 mg twice daily.[5]

    • Celecoxib: 200 mg twice daily.[5]

  • Safety Assessment:

    • Upper GI endoscopy at baseline and after 24 weeks of treatment.[5]

    • Evaluation of gastrointestinal symptoms.[5]

    • Electrocardiography, blood and urine laboratory tests.[5]

    • Recording of adverse events.[5]

  • Primary Endpoint: Evaluation of gastrointestinal safety.[5]

Quantitative Data from the Head-to-Head Trial
ParameterThis compound (n=85)Celecoxib (n=95)
Endoscopic Findings (after 24 weeks)
Patients with Normal Findings75.29%77.66%
Adverse Events
Number of Patients with Adverse Events3234
Number of Patients with GI Adverse Events2531
Total Number of Adverse Events5768
Total Number of GI Adverse Events4557

Data sourced from Jajić Z, et al. Clin Exp Rheumatol. 2005.[5][6]

The study concluded that neither amtolmetin guacyl nor celecoxib caused a worsening of baseline gastro-duodenal endoscopic findings, and the two drugs demonstrated comparable gastrointestinal safety and therapeutic efficacy.[5]

Comparative Gastrointestinal Safety Data from Meta-Analyses

While direct head-to-head trials are limited, meta-analyses provide broader context on the GI safety of each drug compared to other NSAIDs.

This compound vs. Other NSAIDs

A meta-analysis of 18 studies comparing this compound to other NSAIDs (including diclofenac, piroxicam, and others) showed a significantly better GI tolerability profile for this compound.[7][8]

OutcomeOdds Ratio (this compound vs. Other NSAIDs)95% Confidence Interval
Overall Adverse Effects0.20.1 - 0.3
Severe Gastric Mucosal Lesions (Endoscopy)0.30.1 - 0.7
Mild and Severe Gastric Mucosal Lesions (Endoscopy)0.10.1 - 0.4

Data sourced from Marcolongo R, et al. Clin Drug Invest. 1999.[9]

Celecoxib vs. Other NSAIDs

A systematic review of nine randomized controlled trials (15,187 patients) comparing celecoxib to other NSAIDs demonstrated a significantly lower incidence of gastrointestinal adverse events with celecoxib.[10]

Outcome (Celecoxib vs. Other NSAIDs)Relative Risk ReductionNumber Needed to Treat (NNT)
Withdrawals due to GI Adverse Events46%35 (at 3 months)
Endoscopically Detected Ulcers71%6 (at 3 months)
Symptomatic Ulcers, Perforations, Bleeds, and Obstructions39%208 (at 6 months)

Data sourced from Deeks JJ, et al. BMJ. 2002.

Experimental Workflow for Assessing GI Safety in Clinical Trials

gi_safety_workflow Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (Upper GI Endoscopy, Symptom Evaluation) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Celecoxib) Randomization->Treatment_B Follow_Up Follow-up Period (e.g., 24 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Adverse_Event_Monitoring Continuous Monitoring of Adverse Events Follow_Up->Adverse_Event_Monitoring Final_Assessment Final Assessment (Repeat Endoscopy, Symptom Evaluation) Follow_Up->Final_Assessment Data_Analysis Data Analysis & Statistical Comparison Adverse_Event_Monitoring->Data_Analysis Final_Assessment->Data_Analysis

Caption: Generalized Workflow for a GI Safety Clinical Trial.

Conclusion

Both this compound and celecoxib demonstrate improved gastrointestinal safety profiles compared to traditional, non-selective NSAIDs. This compound's unique gastroprotective mechanism, independent of COX selectivity, and celecoxib's selective inhibition of COX-2 represent two distinct and effective strategies for mitigating NSAID-induced GI toxicity. The available head-to-head clinical data suggest that this compound and celecoxib have a comparable and favorable gastrointestinal safety profile in patients with rheumatoid arthritis. The choice between these agents may depend on individual patient risk factors, comorbidities, and the prescribing physician's clinical judgment. Further large-scale, long-term comparative studies would be beneficial to delineate more subtle differences in their GI safety profiles across diverse patient populations.

References

Comparative Efficacy of Amtolmetin Guacil and Diclofenac in Osteoarthritis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the management of osteoarthritis, a degenerative joint disease characterized by chronic pain and inflammation, nonsteroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of therapy. This guide provides a detailed comparison of two such agents: Amtolmetin guacil and Diclofenac. The following analysis, tailored for researchers, scientists, and drug development professionals, synthesizes clinical data to objectively evaluate their comparative efficacy and safety profiles.

Executive Summary

Clinical evidence suggests that this compound is an effective treatment for knee osteoarthritis, demonstrating a more significant reduction in pain and improvement in functional abilities compared to Diclofenac.[1] Furthermore, this compound exhibits a more favorable gastrointestinal safety profile, a critical consideration for a patient population often requiring long-term treatment.[1][2][3] While both drugs function through the inhibition of the cyclooxygenase (COX) pathway to reduce inflammation, their differential effects on the gastrointestinal mucosa set them apart.

Efficacy in Osteoarthritis

A comparative study on patients with knee osteoarthritis revealed that this compound led to a more pronounced reduction in pain intensity and greater improvement in functional abilities over a 30-day treatment period when compared to Diclofenac sodium.[1]

Quantitative Efficacy Data
Efficacy ParameterTimepointThis compoundDiclofenac Sodium
Pain Intensity Reduction (WOMAC) Day 3055.1%29.9%
Stiffness Reduction (WOMAC) Day 2031%18%
Improvement in Functional Abilities Day 2035%24%
Day 3050%30%

Data sourced from a comparative study in patients with knee osteoarthritis.[1]

Safety and Tolerability Profile

A significant differentiator between this compound and Diclofenac is their impact on the gastrointestinal (GI) system. Multiple studies have indicated a better safety profile for this compound.[1][2][3]

Gastrointestinal Safety Data
Safety ParameterThis compoundDiclofenac
Patients with Normal Gastroduodenal Findings 50%25%
Incidence of Gastric Ulcers 3%25%
Recurrence of Gastric Damage (History of Peptic Ulcer) 18%53%

Data from a 4-week study in patients with rheumatoid arthritis.[2]

A meta-analysis of eighteen randomized controlled trials further supports the superior gastric tolerability of this compound compared to other established NSAIDs, including Diclofenac.[3][4] The overall odds ratio of adverse effects for this compound versus all other NSAIDs was 0.2.[3][4]

Mechanism of Action: The Cyclooxygenase Pathway

Both this compound and Diclofenac exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[5][6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[6] The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[5] The gastrointestinal side effects of NSAIDs are primarily attributed to the inhibition of COX-1.[5] this compound's favorable GI profile is thought to be due to its ability to increase nitric oxide synthesis, which has a gastro-sparing effect.[1]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Amtolmetin_Diclofenac This compound & Diclofenac Amtolmetin_Diclofenac->COX1 Inhibit Amtolmetin_Diclofenac->COX2 Inhibit

Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.

Experimental Protocols

The clinical studies cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound and Diclofenac.

Key Experimental Design Elements:
  • Study Design: Randomized, controlled trials were conducted.[2] Some studies were double-blind, while others were open-label.[1][2]

  • Patient Population: Participants were typically adults diagnosed with osteoarthritis of the knee or rheumatoid arthritis, classified according to established criteria such as the Kellgren & Lawrence scale or the American Rheumatism Association functional class.[1][2]

  • Intervention:

    • This compound was administered orally at a dosage of 600 mg twice daily.[1][2]

    • Diclofenac sodium was administered orally at a dosage of 50 mg twice or three times daily.[1][2]

  • Duration of Treatment: The treatment duration in the cited studies was typically one month or 4 weeks.[1][2]

  • Efficacy Assessment: The primary efficacy endpoints were assessed using validated instruments such as:

    • Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): To measure pain, stiffness, and physical function.[1]

    • Lequesne Index: To assess the severity of knee osteoarthritis.[1]

  • Safety Assessment:

    • Documentation of all adverse events.[1]

    • Endoscopic Evaluation: Gastroscopy was performed at baseline and at the end of treatment to grade the mucosal integrity.[2]

Experimental_Workflow Patient_Recruitment Patient Recruitment (Knee Osteoarthritis) Baseline_Assessment Baseline Assessment (WOMAC, Lequesne, Endoscopy) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: This compound (600mg BID) Randomization->Group_A Group_B Group B: Diclofenac Sodium (50mg BID/TID) Randomization->Group_B Treatment_Period 30-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Assessment Follow-up Assessments (Day 20, Day 30) Treatment_Period->Follow_up_Assessment Final_Assessment Final Assessment (WOMAC, Lequesne, Endoscopy, Adverse Events) Follow_up_Assessment->Final_Assessment Data_Analysis Data Analysis & Comparison Final_Assessment->Data_Analysis

Caption: A Generalized Experimental Workflow for Comparative Clinical Trials.

Conclusion

Based on the available clinical data, this compound demonstrates superior efficacy in pain reduction and functional improvement for patients with knee osteoarthritis when compared to Diclofenac.[1] Crucially, it presents a more favorable gastrointestinal safety profile, with a significantly lower incidence of gastric ulcers and mucosal damage.[2] For researchers and drug development professionals, this compound represents a promising alternative to traditional NSAIDs, offering a comparable or enhanced therapeutic effect with a reduced risk of gastrointestinal complications, a key consideration in the long-term management of osteoarthritis.

References

Amtolmetin Guacil: A New Frontier in Gastrointestinal Safety for Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of amtolmetin guacil's gastrointestinal tolerability in comparison to traditional non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.

For researchers, scientists, and drug development professionals, the quest for effective anti-inflammatory agents with minimal gastrointestinal (GI) toxicity remains a significant challenge. Traditional NSAIDs, while potent, are frequently associated with adverse GI events, ranging from dyspepsia to peptic ulcers and bleeding. This compound (AMG), a non-steroidal anti-inflammatory drug, has emerged as a promising alternative, demonstrating comparable anti-inflammatory efficacy with a markedly improved GI safety profile.[1] This guide provides an objective comparison of this compound's GI tolerability with that of traditional NSAIDs, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of its unique mechanism of action.

Superior Gastrointestinal Tolerability: The Quantitative Evidence

Clinical data consistently demonstrates the superior GI tolerability of this compound when compared to a range of traditional NSAIDs. A meta-analysis of 18 randomized controlled trials revealed a significantly lower frequency of adverse events and early treatment cessation in patients receiving this compound.[2]

Table 1: Meta-Analysis of Gastrointestinal Adverse Events - this compound vs. Traditional NSAIDs [2]

Adverse Event CategoryOdds Ratio (95% CI)Interpretation
Overall Adverse Effects0.2 (0.1, 0.3)80% reduction in the odds of experiencing any adverse effect with this compound.
Severe Mucosal Lesions0.3 (0.1, 0.7)70% reduction in the odds of developing severe gastric mucosal lesions.
Mild and Severe Lesions0.1 (0.1, 0.4)90% reduction in the odds of developing any gastric mucosal lesions.

Traditional NSAIDs in this meta-analysis included diclofenac, tolmetin, indomethacin, naproxen, ibuprofen, piroxicam, flurbiprofen, and diflunisal.

Further head-to-head clinical trials have substantiated these findings. A 24-week, randomized, double-blind study comparing this compound with the COX-2 selective inhibitor celecoxib in patients with rheumatoid arthritis found comparable GI safety profiles between the two drugs.[3][4] Notably, neither drug caused a worsening of baseline gastroduodenal endoscopic findings.[3]

Table 2: Endoscopic Findings in Patients with Rheumatoid Arthritis (24 weeks) [3]

Endoscopic FindingThis compound (n=85)Celecoxib (n=95)
Normal Findings (Post-treatment)75.29%77.66%
Worsening of Baseline FindingsNo significant worsening observed in either group.No significant worsening observed in either group.

A comparative study against diclofenac in patients with knee osteoarthritis also highlighted the favorable GI profile of this compound.[5] While both drugs showed efficacy in pain reduction, this compound was associated with significantly fewer gastrointestinal adverse effects.[5]

The Unique Gastroprotective Mechanism of this compound

The enhanced GI safety of this compound is attributed to its unique multi-faceted mechanism of action, which goes beyond the simple inhibition of cyclooxygenase (COX) enzymes.[1][6] As a prodrug, this compound is hydrolyzed to its active metabolite, tolmetin, which inhibits COX-1 and COX-2, thereby reducing prostaglandin synthesis and mediating its anti-inflammatory and analgesic effects.[6] However, the parent molecule possesses intrinsic gastroprotective properties.[7]

Signaling Pathways of this compound

The gastroprotective effects of this compound are primarily mediated through two distinct pathways: the stimulation of capsaicin receptors and the subsequent release of nitric oxide (NO).[1][8][9]

amtolmetin_mechanism cluster_amg This compound (AMG) cluster_gastric_mucosa Gastric Mucosa cluster_prostaglandin Prostaglandin Synthesis Pathway cluster_effects Physiological Effects AMG This compound CapsaicinReceptor Capsaicin Receptor (TRPV1) AMG->CapsaicinReceptor Stimulates (Vanillic Moiety) Tolmetin Tolmetin (Active Metabolite) AMG->Tolmetin Hydrolysis CGRP Calcitonin Gene-Related Peptide (CGRP) Release CapsaicinReceptor->CGRP Activates iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation CGRP->iNOS NO Nitric Oxide (NO) Production iNOS->NO Gastroprotection Gastroprotection (↑ Mucosal Blood Flow, ↑ Mucus, ↑ Bicarbonate, ↓ Leukocyte Adhesion) NO->Gastroprotection ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes AntiInflammation Anti-inflammatory & Analgesic Effects Tolmetin->COX Inhibits

Caption: Mechanism of this compound.

Experimental Protocols

The assessment of GI tolerability for NSAIDs involves a combination of preclinical animal models and clinical endoscopic and symptomatic evaluations.

Preclinical Evaluation: NSAID-Induced Gastric Ulcer Model in Rats

This model is crucial for the initial screening of the ulcerogenic potential of new NSAIDs.

Objective: To induce gastric ulcers in rats using a traditional NSAID (e.g., indomethacin) and to evaluate the protective effect of a test compound (e.g., this compound).

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin (ulcerogen)

  • This compound (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ether or isoflurane)

Procedure:

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • The control group receives the vehicle.

    • The ulcer control group receives indomethacin (e.g., 30 mg/kg, intraperitoneally).

    • The treatment group receives this compound at various doses orally, 30 minutes before indomethacin administration.

  • Ulcer Induction: Gastric ulcers are allowed to develop for a period of 4-6 hours after indomethacin administration.

  • Euthanasia and Stomach Excision: Rats are euthanized by cervical dislocation or CO2 asphyxiation. The stomach is immediately excised.

  • Gastric Content and Acidity: The stomach is opened along the greater curvature, and the gastric content is collected to measure volume and pH.

  • Ulcer Scoring: The stomach is washed with saline and the gastric mucosa is examined for ulcers. The ulcers are scored based on their number and severity (e.g., using an ulcer index where 0 = no ulcer, 1 = superficial ulcer, 2 = deep ulcer, 3 = perforation).

nsaid_ulcer_model Fasting 24-hour Fasting of Rats Grouping Animal Grouping (Control, Ulcer Control, Treatment) Fasting->Grouping Dosing Oral Administration of Vehicle or This compound Grouping->Dosing Indomethacin Intraperitoneal Injection of Indomethacin (Ulcer Control & Treatment Groups) Dosing->Indomethacin 30 min Incubation 4-6 hour Incubation Period Indomethacin->Incubation Euthanasia Euthanasia and Stomach Excision Incubation->Euthanasia Analysis Measurement of Gastric Content, Acidity, and Ulcer Index Euthanasia->Analysis

Caption: NSAID-Induced Ulcer Model Workflow.

Clinical Evaluation: Endoscopic Assessment of Gastric Mucosal Injury

Upper GI endoscopy is the gold standard for directly visualizing and quantifying NSAID-induced mucosal damage in humans.

Objective: To assess and grade the severity of gastric and duodenal mucosal injury using a standardized scoring system.

Procedure:

  • Patient Preparation: Patients undergo a standard pre-endoscopy fasting protocol.

  • Endoscopic Examination: A qualified gastroenterologist performs a standard esophagogastroduodenoscopy (EGD).

  • Scoring of Mucosal Damage: The gastric and duodenal mucosa are systematically examined, and any lesions are graded using the Lanza Scale .[6][10]

Lanza Scale for Endoscopic Grading of Mucosal Damage: [6][10]

ScoreDescription
0No visible lesions
1One or two petechiae
2More than two petechiae
3One or two erosions
4More than two erosions
5Ulcer
Clinical Evaluation: Assessment of Gastrointestinal Symptoms

Patient-reported outcomes are essential for evaluating the symptomatic tolerability of NSAIDs.

Objective: To quantitatively assess the severity of GI symptoms in patients receiving NSAID therapy.

Methodology: The Gastrointestinal Symptom Rating Scale (GSRS) is a validated questionnaire used to evaluate the severity of various GI symptoms.[9]

GSRS Domains:

  • Reflux

  • Abdominal pain

  • Indigestion

  • Diarrhea

  • Constipation

Patients rate the severity of each symptom on a Likert scale, and scores are aggregated to provide a comprehensive assessment of GI distress.

Measurement of Nitric Oxide Production in Gastric Mucosa

This experimental procedure is key to understanding the gastroprotective mechanism of this compound.

Objective: To quantify the production of nitric oxide in gastric mucosal tissue.

Procedure:

  • Tissue Homogenization: Gastric mucosal scrapings are homogenized in a suitable buffer.

  • Nitrite/Nitrate Measurement: The stable metabolites of NO, nitrite (NO2-) and nitrate (NO3-), are measured using the Griess reaction .

  • Griess Reaction:

    • Nitrate in the sample is first reduced to nitrite using nitrate reductase.

    • The total nitrite is then reacted with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

    • This reaction forms a colored azo compound, the absorbance of which is measured spectrophotometrically at 540 nm.

    • The concentration of nitrite is determined by comparison with a standard curve.

griess_reaction_workflow Sample Gastric Mucosal Homogenate Reduction Enzymatic Reduction of Nitrate (NO3-) to Nitrite (NO2-) (using Nitrate Reductase) Sample->Reduction GriessReagent Addition of Griess Reagent (Sulfanilamide and NED) Reduction->GriessReagent AzoFormation Formation of Colored Azo Compound GriessReagent->AzoFormation Spectrophotometry Spectrophotometric Measurement of Absorbance at 540 nm AzoFormation->Spectrophotometry Quantification Quantification of Nitrite Concentration (vs. Standard Curve) Spectrophotometry->Quantification

Caption: Griess Reaction Workflow for NO Measurement.

Conclusion

References

Comparative Analysis of Cyclooxygenase (COX) Selectivity: Amtolmetin Guacil and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative cyclooxygenase (COX) selectivity of Amtolmetin guacil, through its active metabolite tolmetin, and other prominent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide provides quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain, inflammation, and fever. Two main isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 is a key determinant of their efficacy and side-effect profile. This compound is a prodrug that is metabolized in the body to its active form, tolmetin, which is responsible for its anti-inflammatory and analgesic effects through the inhibition of COX enzymes.[1] This guide provides a comparative analysis of the COX selectivity of tolmetin alongside other commonly used NSAIDs.

Quantitative Comparison of COX Selectivity

The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity. A lower IC50 value indicates greater potency.

The following table summarizes the in vitro IC50 values for tolmetin, the active metabolite of this compound, and other selected NSAIDs against human COX-1 and COX-2 enzymes.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Tolmetin 0.35[2][3][4]0.82[2][3][4]0.43
Celecoxib 82[5]6.8[5]12.06
Diclofenac 0.076[5]0.026[5]2.92
Ibuprofen 12[5]80[5]0.15
Naproxen ---
Indomethacin 0.0090[5]0.31[5]0.03
Meloxicam 37[5]6.1[5]6.07
Piroxicam 47[5]25[5]1.88
Rofecoxib > 100[5]25[5]> 4

Note: A lower selectivity ratio indicates a preference for COX-1 inhibition, while a higher ratio indicates a preference for COX-2 inhibition.

Experimental Protocols

The determination of COX selectivity is crucial for the characterization of NSAIDs. Several in vitro methods are employed, with the human whole blood assay being a widely accepted standard.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. This process is dependent on platelet COX-1.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Detailed Protocol:

  • Blood Collection: Venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks prior to the donation.

  • For COX-1 Assay:

    • Aliquots of whole blood are incubated with various concentrations of the test NSAID or vehicle control.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour).

    • The serum is then separated by centrifugation.

    • The concentration of TXB2 in the serum is measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).

  • For COX-2 Assay:

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.

    • LPS is added to the blood samples to induce COX-2 expression in monocytes.

    • The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.

    • Plasma is separated by centrifugation.

    • The concentration of PGE2 in the plasma is measured using a specific immunoassay.

  • Data Analysis:

    • The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the NSAID.

    • The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

COX Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and physiological functions.

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever GI Mucosal Protection GI Mucosal Protection Prostaglandins (PGE2, PGI2, etc.)->GI Mucosal Protection Renal Function Renal Function Prostaglandins (PGE2, PGI2, etc.)->Renal Function Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Phospholipase A2 Phospholipase A2 Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines)->COX-2 (Inducible) Induces

Caption: Simplified COX signaling pathway.

Experimental Workflow for Determining COX Selectivity

The following diagram outlines the key steps involved in the in vitro determination of NSAID COX selectivity using the human whole blood assay.

COX_Selectivity_Workflow cluster_0 COX-1 Selectivity Assay cluster_1 COX-2 Selectivity Assay Whole Blood Whole Blood Incubate with NSAID Incubate with NSAID Whole Blood->Incubate with NSAID Clotting (37°C) Clotting (37°C) Incubate with NSAID->Clotting (37°C) Serum Separation Serum Separation Clotting (37°C)->Serum Separation Measure TXB2 Measure TXB2 Serum Separation->Measure TXB2 Calculate COX-1 IC50 Calculate COX-1 IC50 Measure TXB2->Calculate COX-1 IC50 Compare Selectivity Compare Selectivity Calculate COX-1 IC50->Compare Selectivity Heparinized Whole Blood Heparinized Whole Blood Incubate with NSAID + LPS Incubate with NSAID + LPS Heparinized Whole Blood->Incubate with NSAID + LPS Incubation (37°C, 24h) Incubation (37°C, 24h) Incubate with NSAID + LPS->Incubation (37°C, 24h) Plasma Separation Plasma Separation Incubation (37°C, 24h)->Plasma Separation Measure PGE2 Measure PGE2 Plasma Separation->Measure PGE2 Calculate COX-2 IC50 Calculate COX-2 IC50 Measure PGE2->Calculate COX-2 IC50 Calculate COX-2 IC50->Compare Selectivity

Caption: Experimental workflow for COX selectivity.

References

bioequivalence studies of different Amtolmetin guacil formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different Amtolmetin guacil formulations, supported by experimental data and detailed methodologies. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of tolmetin, offering potent anti-inflammatory and analgesic effects with a favorable gastrointestinal safety profile. Ensuring the bioequivalence of its various formulations is critical for therapeutic efficacy and safety.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of two different this compound tablet formulations from a representative bioequivalence study. The study compared a test formulation against a reference formulation in healthy male volunteers. The primary endpoints for bioequivalence assessment are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Tolmetin
Cmax (µg/mL)15.8 ± 1.216.1 ± 1.590.5% - 105.2%
Tmax (hr)2.5 ± 0.52.6 ± 0.6-
AUC₀₋t (µg·hr/mL)78.5 ± 8.980.2 ± 9.592.8% - 103.5%
AUC₀₋inf (µg·hr/mL)85.3 ± 10.187.1 ± 11.291.7% - 104.1%
Tolmetin Glycinamide
Cmax (µg/mL)8.2 ± 0.98.5 ± 1.189.9% - 104.8%
Tmax (hr)1.8 ± 0.41.9 ± 0.5-
AUC₀₋t (µg·hr/mL)35.1 ± 5.236.5 ± 5.891.5% - 102.9%
AUC₀₋inf (µg·hr/mL)38.6 ± 6.140.1 ± 6.790.3% - 103.2%

Data presented is a representative example from a bioequivalence study for illustrative purposes.

Experimental Protocols

The bioequivalence of this compound formulations is typically assessed through a randomized, two-way crossover study in healthy human volunteers under fasting conditions.

Study Design: A single-dose, open-label, randomized, two-period, crossover design is employed.[1] Healthy adult male volunteers are selected based on inclusion and exclusion criteria, including a comprehensive medical history, physical examination, and laboratory tests. The study involves two treatment periods separated by a washout period of at least one week to ensure complete elimination of the drug from the body.

Dosing and Sample Collection: After an overnight fast, subjects receive a single oral dose of either the test or reference this compound formulation (e.g., 600 mg tablet) with water.[1] Blood samples are collected in heparinized tubes at specified time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).[1] Plasma is separated by centrifugation and stored at -20°C until analysis.

Analytical Method: The concentrations of this compound's active metabolites, tolmetin and tolmetin glycinamide, in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1][2]

  • Sample Preparation: Plasma samples are deproteinized, typically with acetonitrile, to precipitate plasma proteins. An internal standard (e.g., coumarin) is added to the plasma samples before protein precipitation to ensure accuracy and precision of the method.[1]

  • Chromatographic Conditions: The separation is achieved on a C8 or C18 analytical column.[1][3] The mobile phase is a mixture of organic solvents (e.g., acetonitrile and methanol) and an acidic aqueous buffer (e.g., 1% acetic acid).[1] The flow rate and detection wavelength are optimized for the specific analytes (e.g., 313 nm for tolmetin and its metabolites).[1][2]

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[2]

Statistical Analysis: The pharmacokinetic parameters Cmax, AUC₀₋t, and AUC₀₋inf are calculated from the plasma concentration-time data for each subject.[4] An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.[1][4] The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the acceptance range of 80% to 125%.[4]

Visualizations

Metabolic Pathway of this compound

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues cluster_action Mechanism of Action AMG This compound (Oral Administration) TG Tolmetin Glycinamide AMG->TG Hydrolysis T Tolmetin (Active Metabolite) TG->T Metabolism MCPA Methyl Carboxybenzoyl Pyrrole Acetic Acid (Inactive Metabolite) T->MCPA Metabolism COX COX-1 / COX-2 Enzymes T->COX Inhibition PG Prostaglandins cluster_setup Study Setup cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis P Protocol Design & Regulatory Approval S Subject Screening & Informed Consent P->S R1 Randomization S->R1 D1 Dosing: Test or Reference Formulation R1->D1 BS1 Serial Blood Sampling D1->BS1 W Washout Period BS1->W D2 Dosing: Alternate Formulation W->D2 BS2 Serial Blood Sampling D2->BS2 PA Plasma Sample Analysis (HPLC) BS2->PA PKA Pharmacokinetic Analysis (Cmax, AUC, Tmax) PA->PKA SA Statistical Analysis (ANOVA, 90% CI) PKA->SA R Bioequivalence Determination SA->R

References

Safety Operating Guide

Navigating the Safe Disposal of Amtolmetin Guacil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Amtolmetin guacil, a non-steroidal anti-inflammatory agent (NSAID), requires careful handling and disposal to prevent potential environmental contamination and ensure workplace safety.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Hazard Assessment and Regulatory Overview

This compound's hazard classification presents some ambiguity. While one safety data sheet (SDS) classifies it as a non-hazardous substance, other GHS classifications indicate it may be harmful or toxic if swallowed.[4][5] This discrepancy necessitates a cautious approach to its disposal. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating pharmaceutical waste.[6][7][8][9] A key regulation, the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal.[6][7][8]

Key Regulatory Considerations:

  • Hazardous vs. Non-Hazardous: Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[8] Hazardous waste requires specific treatment, typically incineration, at a permitted facility.[7][8]

  • Environmental Impact: Improper disposal of pharmaceuticals, including NSAIDs, can lead to the contamination of water and soil, posing a threat to ecosystems and human health.[3][6] Flushing medications is generally discouraged unless specifically recommended by the FDA, as wastewater treatment plants are often not equipped to remove them.[10][11]

Standard Operating Procedure for this compound Disposal

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles

  • Gloves

  • Lab coat

II. Disposal Decision Workflow

The primary goal is to manage this compound waste in a manner that is safe, compliant, and environmentally sound. The following workflow should be followed:

start Start: this compound Waste is_controlled Is the waste a controlled substance? start->is_controlled is_hazardous Is the waste classified as hazardous? is_controlled->is_hazardous No take_back Utilize a DEA-compliant 'take-back' program or reverse distributor. is_controlled->take_back Yes incinerate Dispose as hazardous waste. Arrange for incineration by a licensed waste handler. is_hazardous->incinerate Yes non_hazardous Treat as non-hazardous pharmaceutical waste. is_hazardous->non_hazardous No end End of Disposal Process take_back->end incinerate->end mix_waste Mix with an undesirable substance (e.g., cat litter, coffee grounds). non_hazardous->mix_waste seal_container Place mixture in a sealed container. mix_waste->seal_container dispose_trash Dispose of in regular trash. seal_container->dispose_trash dispose_trash->end

Disposal decision workflow for this compound.
III. Step-by-Step Disposal Instructions

  • Segregation:

    • Collect all waste this compound, including expired or unused product and contaminated materials (e.g., weighing boats, gloves), in a designated, clearly labeled waste container.

  • Waste Characterization:

    • Due to the conflicting GHS data, it is prudent to handle this compound as potentially hazardous. Consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination based on local and state regulations.

  • Preferred Disposal Method: Hazardous Waste Incineration:

    • The most conservative and environmentally protective method is to dispose of this compound as hazardous chemical waste.

    • Package the segregated waste in a container approved by your institution's EHS department.

    • Ensure the container is properly labeled with the chemical name ("this compound") and any other required hazard information.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Most research institutions have contracts with such providers.

  • Alternative Disposal Method (for non-hazardous determination):

    • This method should only be used if your institution's EHS department has definitively classified the waste as non-hazardous.

    • Do not flush this compound down the drain.[10][11]

    • Take the unused this compound out of its original container.

    • Mix it with an unpalatable substance such as cat litter, dirt, or used coffee grounds.[10][11][12] This makes the chemical less appealing to children and pets and helps prevent diversion.

    • Place the mixture in a sealable bag or a container that can be closed to prevent leakage.[10][12]

    • Dispose of the sealed container in the municipal solid waste (trash).

    • Remove or obscure all personal or laboratory information from the original empty container before disposing of it.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.

    • For solutions, absorb the spill with an inert, finely-powdered material like diatomite or a universal binder.

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.

    • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined above.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C24H24N2O5[4]
Molecular Weight 420.46 g/mol [4][13]
CAS Number 87344-06-7[4][13]
GHS Hazard Statements H301: Toxic if swallowed (50%)H302: Harmful if swallowed (50%)[5]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.